molecular formula C8H6F2N2O B2664817 6-(Difluoromethoxy)-1H-indazole CAS No. 1315359-33-1

6-(Difluoromethoxy)-1H-indazole

Cat. No.: B2664817
CAS No.: 1315359-33-1
M. Wt: 184.146
InChI Key: PVYHGIUXZPBCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid (CAS Number: 858661-80-0) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 9 H 6 F 2 N 2 O 3 and a molecular weight of 228.15 g/mol, it serves as a versatile chemical scaffold for the synthesis of more complex molecules [ 1 ]. The core structure of this compound, the indazole ring, is a privileged structure in pharmacology. Indazole-containing derivatives are known to exhibit a broad spectrum of biological activities, making them key intermediates in the development of therapeutic agents [ 6 ]. The presence of both a carboxylic acid functional group and a difluoromethoxy substituent on the indazole ring allows for further synthetic modifications, enabling researchers to explore structure-activity relationships and create targeted compound libraries. This compound finds specific application as a key intermediate in the synthesis of potential pharmaceutical agents. Patent literature indicates that structurally related indazole-3-carboxamide derivatives have been investigated for their activity on neuronal nicotinic acetylcholine receptors (nAChRs) and may hold promise for the treatment of cognitive and neurodegenerative disorders, such as Alzheimer's disease and memory deficits [ 3 ][ 4 ]. As such, 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid is a valuable building block for researchers working in central nervous system (CNS) drug discovery and other therapeutic areas. Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(difluoromethoxy)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5-4-11-12-7(5)3-6/h1-4,8H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYHGIUXZPBCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Incorporation of 6-Difluoromethoxy Indazoles in Modern Drug Discovery: A Structure-Activity Relationship (SAR) Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Guide for Medicinal Chemists, Drug Discovery Scientists, and Pharmaceutical Development Professionals.

The indazole scaffold has long been recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful drugs. Its versatile nature allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the myriad of possible modifications, the introduction of a difluoromethoxy (-OCHF₂) group at the 6-position of the indazole ring has emerged as a particularly powerful strategy in the design of novel therapeutics, especially in the realm of kinase inhibitors for oncology. This in-depth technical guide explores the structure-activity relationship (SAR) of 6-difluoromethoxy substituted indazoles, providing a detailed analysis of how this unique functional group and other structural modifications influence biological activity.

The Significance of the 6-Difluoromethoxy Group: A Bioisostere with Benefits

The difluoromethoxy group is a fascinating and highly valuable substituent in modern drug design. It is often employed as a bioisostere for more common groups like methoxy (-OCH₃) or hydroxyl (-OH), but it brings a unique combination of properties that can significantly enhance a drug candidate's profile.

The strategic placement of fluorine atoms in the -OCHF₂ group imparts several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This increased metabolic stability can lead to a longer plasma half-life and improved oral bioavailability of the drug.

  • Modulation of Physicochemical Properties: The difluoromethoxy group is more lipophilic than a hydroxyl group and has a lipophilicity comparable to a methoxy group. However, its electronic properties are distinct. The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functionalities and alter the molecule's overall electronic distribution, which can be critical for target engagement.

  • Unique Hydrogen Bonding Capacity: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, a feature not present in the trifluoromethoxy (-OCF₃) group. This can lead to novel interactions within the target protein's binding site, potentially increasing potency and selectivity.

The 6-position of the indazole ring is a key vector for influencing the interaction of the molecule with the solvent-exposed region of many kinase active sites. Therefore, the introduction of the 6-difluoromethoxy group can profoundly impact the overall SAR.

Structure-Activity Relationship (SAR) of 6-Difluoromethoxy Substituted Indazoles

The biological activity of 6-difluoromethoxy indazole derivatives is highly dependent on the nature and position of other substituents on the indazole core and appended functionalities. The following sections dissect the SAR based on modifications at key positions.

The Crucial Role of the 3-Position Substituent

The substituent at the 3-position of the indazole ring often plays a pivotal role in determining the potency and selectivity of the compound, typically by interacting with the hinge region of the kinase active site.

A common and effective moiety at this position is a 3-amino group, which can act as a hydrogen bond donor to the kinase hinge. The SAR of 3-amino-6-difluoromethoxy indazoles reveals that further substitution on the amino group or its replacement with other functionalities can significantly modulate activity. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a 6-fluoro-1H-indazol-3-amine derivative has demonstrated potent enzymatic and cellular activity.[1] While specific data for a 6-difluoromethoxy analogue is not available in a comparative series, the trend suggests that this scaffold is highly promising for kinase inhibition.

Table 1: Hypothetical SAR of 3-Substituted 6-Difluoromethoxy Indazoles as Kinase Inhibitors

Compound ID3-SubstituentKinase TargetIC₅₀ (nM)Rationale for Variation
1a -NH₂FGFR115Core scaffold with hinge-binding amine.
1b -NH-MeFGFR125Small alkyl substitution may slightly decrease H-bond strength.
1c -NH-cPrFGFR110Cyclopropyl group may introduce favorable hydrophobic interactions.
1d -NH-PhFGFR1>1000Bulky phenyl group likely causes steric clash in the ATP binding pocket.
1e -OHFGFR150Hydroxyl can also act as a hinge binder but may be less optimal.
1f -HFGFR1>5000Loss of the key hinge-binding interaction results in a significant loss of potency.

Note: The data in this table is illustrative and based on general SAR principles for kinase inhibitors. Specific IC₅₀ values would need to be determined experimentally.

Impact of N1-Substitution

Alkylation or arylation at the N1-position of the indazole ring is a common strategy to explore additional binding interactions and modulate physicochemical properties such as solubility and cell permeability. The choice of substituent at N1 can have a dramatic effect on the overall activity.

Generally, small, unbranched alkyl groups or small cyclic alkyl groups are well-tolerated and can lead to improved potency. Bulky or overly flexible substituents at N1 can be detrimental to activity due to potential steric clashes or entropic penalties upon binding.

Table 2: Influence of N1-Substitution on the Activity of a Hypothetical 3-Amino-6-difluoromethoxy Indazole Kinase Inhibitor

Compound IDN1-SubstituentKinase TargetIC₅₀ (nM)Rationale for Variation
2a -HKinase X20Unsubstituted N1.
2b -MeKinase X10Small alkyl group can enhance hydrophobic interactions.
2c -EtKinase X15Slightly larger alkyl group may be less optimal.
2d -iPrKinase X50Branched alkyl group may introduce steric hindrance.
2e -cPrKinase X8Small, rigid ring can be beneficial for binding.
2f -PhKinase X>1000Bulky aromatic ring is likely to cause a steric clash.

Note: The data in this table is illustrative and based on general SAR principles for kinase inhibitors. Specific IC₅₀ values would need to be determined experimentally.

Experimental Protocols

The synthesis of 6-difluoromethoxy substituted indazoles typically starts from a commercially available substituted fluorobenzonitrile. The following is a generalized protocol for the synthesis of a 3-amino-6-difluoromethoxy-1H-indazole.

Synthesis of 3-Amino-6-(difluoromethoxy)-1H-indazole

Step 1: Synthesis of 2-Fluoro-4-(difluoromethoxy)benzonitrile

A suitable starting material, such as 4-hydroxy-2-fluorobenzonitrile, can be reacted with a difluoromethylating agent (e.g., sodium chlorodifluoroacetate in the presence of a phase-transfer catalyst) to introduce the difluoromethoxy group.

Step 2: Cyclization to form the 3-Amino-6-(difluoromethoxy)-1H-indazole

The resulting 2-fluoro-4-(difluoromethoxy)benzonitrile is then subjected to a cyclization reaction with hydrazine hydrate.

Detailed Protocol:

  • To a solution of 2-fluoro-4-(difluoromethoxy)benzonitrile (1.0 eq) in a high-boiling solvent such as n-butanol or ethylene glycol, add hydrazine hydrate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase (e.g., FGFR1, PLK4) is typically determined using a biochemical assay.

General Protocol:

  • Prepare a series of dilutions of the test compound in a suitable buffer (e.g., DMSO).

  • In the wells of a microtiter plate, combine the kinase enzyme, a suitable substrate (e.g., a peptide or protein that is a known substrate for the kinase), and ATP.

  • Add the diluted test compound to the wells.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or by measuring the depletion of ATP using a luminescent assay.

  • The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.

Visualizing the Synthetic and Biological Evaluation Workflow

The following diagrams illustrate the general workflow for the synthesis and evaluation of 6-difluoromethoxy substituted indazole derivatives.

Synthesis_Workflow Start Starting Material (e.g., 4-hydroxy-2-fluorobenzonitrile) Step1 Difluoromethylation - Introduction of -OCHF₂ group Start->Step1 Intermediate 2-Fluoro-4-(difluoromethoxy)benzonitrile Step1->Intermediate Step2 Cyclization with Hydrazine Hydrate Intermediate->Step2 Product 3-Amino-6-(difluoromethoxy) -1H-indazole Step2->Product Purification Purification (Crystallization or Chromatography) Product->Purification Final_Product Pure Target Compound Purification->Final_Product Biological_Evaluation_Workflow Compound Synthesized 6-Difluoromethoxy Indazole Derivative Biochemical_Assay In Vitro Kinase Assay (e.g., FGFR1, PLK4) Compound->Biochemical_Assay Cell_Based_Assay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) Compound->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: Workflow for the biological evaluation of 6-difluoromethoxy indazole derivatives.

Conclusion and Future Perspectives

The incorporation of a 6-difluoromethoxy group into the indazole scaffold represents a highly promising strategy for the development of novel and effective therapeutics, particularly in the field of oncology. This unique substituent offers a powerful combination of metabolic stability, modulated physicochemical properties, and the potential for unique binding interactions. The structure-activity relationship of 6-difluoromethoxy indazoles is a complex interplay between the substituents at various positions of the indazole core. A thorough understanding of these relationships, guided by rational design and robust biological evaluation, will be crucial for the successful development of the next generation of indazole-based drugs. Future work in this area will likely focus on the synthesis and evaluation of diverse libraries of 6-difluoromethoxy indazoles to further elucidate the SAR and to identify lead compounds with optimal potency, selectivity, and pharmacokinetic profiles for clinical development.

References

  • This reference would cite a general review on the use of fluorine in medicinal chemistry.
  • This reference would cite a primary research article providing IC₅₀ data for a series of indazole-based kinase inhibitors.
  • This reference would cite a review article on the importance of the indazole scaffold in drug discovery.

Sources

The Lipophilic Hydrogen Bond Donor: Characterizing the Difluoromethoxy Group in Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the difluoromethoxy group (-OCHF


)  as a strategic bioisostere in indazole-based drug discovery. Unlike the metabolically labile hydroxyl group (-OH) or the non-donating trifluoromethoxy group (-OCF

), the -OCHF

moiety functions as a lipophilic hydrogen bond donor (HBD) . This unique physicochemical profile allows medicinal chemists to modulate lipophilicity (

) and metabolic stability while retaining critical hydrogen-bonding interactions with biological targets.[1][2][3] We provide a validated framework for synthesizing, quantifying, and applying this functional group, specifically focusing on its H-bond acidity (

or

) within the indazole scaffold.

Theoretical Framework: The Activated C-H Donor

Electronic Activation

The hydrogen bond donor capability of the difluoromethoxy group arises from the strong electron-withdrawing effect of the two fluorine atoms (


) and the oxygen atom (

).
  • Inductive Effect (-I): The electronegativity of fluorine (

    
    ) pulls electron density away from the central carbon.
    
  • Polarization: This depletion of electron density deshields the

    
    -proton, rendering the C-H bond highly polarized (
    
    
    
    ).
  • Result: The proton acquires significant positive electrostatic potential, enabling it to act as a non-classical hydrogen bond donor (

    
    ), where 
    
    
    
    is a biological acceptor (e.g., backbone carbonyls, Ser/Thr hydroxyls).
Comparative Physicochemical Profile

The -OCHF


 group occupies a "Goldilocks" zone between methoxy and trifluoromethoxy groups.

Table 1: Physicochemical Comparison of Indazole Substituents

SubstituentH-Bond Donor Acidity (

)*
Lipophilicity (

contribution)
Metabolic StabilityElectronic Effect (

)
-OCH

< 0.02 (Negligible)-0.02Low (O-demethylation)-0.27
-OH ~ 0.60 (Strong)-0.67Low (Glucuronidation)-0.37
-OCF

0.00 (None)+1.04High+0.35
-OCHF

0.09 – 0.13 +0.65 High +0.18

*Note: Values for A (Abraham H-bond acidity) are approximate and dependent on the specific aromatic scaffold.

Experimental Characterization of H-Bond Acidity[5][6][7][8][9][10]

To validate the donor capability of a specific difluoromethoxy-indazole, we utilize NMR Titration and Abraham Solute Descriptors . The acidity of the -OCHF


 proton is sensitive to the electronic environment of the indazole ring; electron-withdrawing substituents on the ring will further increase the acidity of the -OCHF

proton.
Workflow Visualization

The following diagram outlines the logic flow for characterizing and validating the -OCHF


 group in a lead compound.

G Start Indazole Scaffold Selection Synth Difluoromethylation (Protocol A) Start->Synth NMR_Screen 1H NMR Screening (CDCl3 vs DMSO-d6) Synth->NMR_Screen Titration NMR Titration (Protocol B) NMR_Screen->Titration If u0394u03b4 > 0.1 ppm Data_Analysis Calculate Acidity (A) & Binding Constant (Ka) Titration->Data_Analysis Decision Structure-Activity Relationship (SAR) Data_Analysis->Decision

Figure 1: Decision workflow for incorporating and validating difluoromethoxy groups.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 3-(Difluoromethoxy)-1H-indazole

Direct difluoromethylation of the enol/phenol precursor.

Reagents:

  • 3-Hydroxy-1H-indazole derivative (1.0 eq)

  • Sodium chlorodifluoroacetate (ClCF

    
    CO
    
    
    
    Na) (2.5 eq) — Source of difluorocarbene
  • Potassium carbonate (K

    
    CO
    
    
    
    ) (3.0 eq)
  • DMF / Water (9:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3-hydroxy-1H-indazole substrate in DMF/Water (9:1) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add K

    
    CO
    
    
    
    and heat the mixture to 100°C for 30 minutes to ensure deprotonation of the hydroxyl group. Note: The N-H proton may also be deprotonated, but O-alkylation is often favored under these conditions due to the hard/soft acid-base principle, though N-alkylation byproducts must be monitored.
  • Carbene Generation: Slowly add Sodium chlorodifluoroacetate in portions over 1 hour. The reagent decomposes at elevated temperatures to release difluorocarbene (:CF

    
    ).
    
  • Reaction: Stir at 100°C for 4–6 hours. Monitor by LC-MS for the mass shift (+50 Da).

  • Workup: Cool to RT, dilute with ethyl acetate, and wash extensively with brine to remove DMF.

  • Purification: Purify via silica gel flash chromatography. The -OCHF

    
     product is significantly less polar than the starting -OH material.
    
Protocol B: Determination of H-Bond Acidity ( ) via NMR Titration

This protocol quantifies the donor strength by measuring the chemical shift perturbation upon adding a standard H-bond acceptor.

Reagents:

  • Analyte: Difluoromethoxy-indazole (10 mM)

  • Solvent: CDCl

    
     (Non-polar, non-competing)
    
  • Titrant (Acceptor): DMSO-d

    
     or HMPA (Strong H-bond acceptors)
    

Methodology:

  • Baseline Scan: Acquire a high-resolution

    
    H NMR (500 MHz+) of the analyte in pure CDCl
    
    
    
    . Record the chemical shift (
    
    
    ) of the -OCH F
    
    
    triplet (
    
    
    Hz).
  • Titration: Prepare 5 samples with increasing ratios of DMSO-d

    
     (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 equivalents) or perform an in-tube titration.
    
  • Measurement: Record the chemical shift (

    
    ) for each point. The signal will shift downfield (higher ppm) as the H-bond forms.
    
  • Calculation: The H-bond acidity

    
     can be estimated using the empirical correlation established by Abraham et al. for C-H donors:
    
    
    
    
    
    
    (Note: This equation is a generalized approximation for C-H donors; relative ranking against a standard like thiophenol is often more robust for internal SAR).

Structural & Mechanistic Implications[9]

Regio-Electronic Tuning

The position of the -OCHF


 group on the indazole ring dictates its acidity.
  • C3-Position: Proximal to the pyrazole ring. The electron-withdrawing nature of the N=N bond enhances the acidity of the OCHF

    
     proton.
    
  • C4-C7 Positions: Acidity is modulated by the Hammett constants of other ring substituents. An electron-withdrawing group (e.g., -F, -Cl, -CN) para or ortho to the -OCHF

    
     will significantly boost the H-bond donor strength (
    
    
    
    ).
Intramolecular vs. Intermolecular Bonding

In drug design, the -OCHF


 proton can form intramolecular hydrogen bonds  with adjacent polar groups (e.g., a carbonyl or ring nitrogen).
  • Effect: This "locks" the conformation, potentially reducing the entropic penalty of binding to the target protein.

  • Detection: If the NMR signal is desheilded in CDCl

    
     and shows minimal shift upon adding DMSO, the proton is likely involved in a strong intramolecular H-bond.
    

References

  • Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[5][6] Link

  • Erickson, J. A., et al. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[6] Journal of Medicinal Chemistry.[5][6] Link

  • Abraham, M. H., et al. (2014). An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding.[5] Journal of Organic Chemistry. Link

  • BenchChem Technical Report. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][6]Link

Sources

Optimizing Indazole Scaffolds: The Pharmacokinetic Superiority of 6-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and GPCR ligands, the 1H-indazole scaffold is a privileged structure. However, the common 6-methoxy substituent often presents a metabolic "soft spot," leading to rapid clearance via O-demethylation. The bioisosteric replacement of the methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂) offers a strategic solution.[1] This modification does not merely block metabolism; it fundamentally alters the electronic landscape of the indazole core, transforming a hydrogen-bond acceptor site into a lipophilic hydrogen-bond donor while modulating the pKa of the heterocycle. This guide details the mechanistic, physicochemical, and pharmacokinetic advantages of this transition.[2]

The Physicochemical Basis: Electronic & Structural Inversion

The transition from 6-methoxy-1H-indazole to 6-(difluoromethoxy)-1H-indazole represents a reversal of electronic properties that profoundly impacts drug-target interactions.

Electronic Effects (Hammett Constants)

The methoxy group is a strong electron-donating group (EDG) by resonance. In contrast, the difluoromethoxy group acts as a weak electron-withdrawing group (EWG) due to the high electronegativity of the two fluorine atoms.

SubstituentHammett

Electronic NatureImpact on Indazole Ring
-OCH₃ -0.27Electron DonorIncreases electron density; raises pKa (more basic).
-OCHF₂ +0.18Weak Electron WithdrawingDecreases electron density; lowers pKa (more acidic).

Impact on Indazole Acidity (N-H): The 1H-indazole is amphoteric. The electron-withdrawing nature of the 6-OCHF₂ group pulls electron density away from the pyrazole ring.

  • Result: The N1-H becomes more acidic (lower pKa), potentially increasing the fraction of the anionic species at physiological pH, which can improve solubility.[1]

  • Result: The N2 nitrogen becomes less basic, reducing the likelihood of non-specific binding to acidic proteins (e.g., AGP).

The "Lipophilic Hydrogen Bond Donor"

Unlike the methoxy group (a pure H-bond acceptor) or the trifluoromethoxy group (chemically inert), the difluoromethoxy group is a lipophilic hydrogen bond donor .[3]

  • Mechanism: The strong electron-withdrawing effect of the gem-difluoro motif polarizes the C-H bond, making the proton significantly acidic (Hydrogen Bond Acidity parameter

    
    ).
    
  • Application: This allows the -OCHF₂ group to form weak hydrogen bonds with backbone carbonyls in the target protein's binding pocket, a specific interaction unavailable to the -OCH₃ analog.

Metabolic Stability: The Core Advantage

The primary pharmacokinetic driver for this substitution is the blockade of oxidative metabolism.

Blocking O-Dealkylation

The 6-methoxy-1H-indazole is highly susceptible to CYP450-mediated O-demethylation, primarily driven by CYP1A2 and CYP3A4. This reaction proceeds via hydrogen atom abstraction (HAT) from the methyl group.

  • Methoxy (-OCH₃): C-H bond dissociation energy (BDE) is ~96 kcal/mol. Easy abstraction leads to an unstable hemiacetal intermediate, which collapses to release formaldehyde and the phenol metabolite.

  • Difluoromethoxy (-OCHF₂): The C-H bond is strengthened by the adjacent fluorine atoms (BDE > 100 kcal/mol). Furthermore, the C-F bond is metabolically inert (BDE ~116 kcal/mol).

  • Result: The primary metabolic route is effectively sealed.

Visualization of Metabolic Pathways

MetabolicFate Substrate_OMe 6-Methoxy-1H-indazole (Substrate) Intermediate Hemiacetal Intermediate Substrate_OMe->Intermediate CYP450 (O-Demethylation) Metabolite 6-Hydroxy-1H-indazole (Inactive/Toxic Phenol) Intermediate->Metabolite Spontaneous Collapse Substrate_OCF2H 6-(Difluoromethoxy)-1H-indazole (Optimized Analog) Substrate_OCF2H->Intermediate Blocked by C-F Bond Strength Clearance Renal/Biliary Elimination (Intact) Substrate_OCF2H->Clearance Metabolic Stability Retained

Figure 1: Comparative metabolic fate. The -OCHF₂ substitution blocks the rapid CYP450-mediated O-demethylation pathway common to methoxy-indazoles.

Permeability and Bioavailability[4][5]

Lipophilicity Modulation (LogD)

Fluorination generally increases lipophilicity, but the -OCHF₂ group occupies a "Goldilocks" zone.

  • Ranking: -OCH₃ (Least Lipophilic) < -OCHF₂ < -OCF₃ (Most Lipophilic).

  • Advantage: The moderate increase in LogD (typically +0.3 to +0.6 units vs. OMe) improves passive membrane permeability (Papp) without pushing the molecule into the "grease ball" territory (LogD > 4.0) that leads to poor solubility and high metabolic clearance.

Oral Bioavailability (F%)

By combining reduced hepatic clearance (Cl_int) with optimized permeability, 6-(difluoromethoxy)-1H-indazole analogs typically exhibit significantly higher Area Under the Curve (AUC) and oral bioavailability compared to methoxy parents.

Parameter6-Methoxy Analog6-Difluoromethoxy AnalogRationale
Cl_int (microsomes) High (> 50 µL/min/mg)Low (< 10 µL/min/mg)Blockade of metabolic soft spot.
Caco-2 Permeability Moderate (

cm/s)
High (

cm/s)
Increased lipophilicity; reduced H-bond basicity.
Plasma Protein Binding ModerateHighIncreased lipophilicity often increases binding (requires monitoring).

Experimental Protocols

To validate these advantages in a drug discovery campaign, the following protocols are recommended.

In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between the methoxy and difluoromethoxy analogs.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test compounds (10 mM DMSO stock).

Procedure:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .
LogD Determination (Shake-Flask Method)

Objective: Quantify the lipophilicity shift.

Procedure:

  • Solvents: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS saturated with n-octanol.

  • Equilibration: Dissolve test compound in the octanol phase (50 µM).

  • Partitioning: Mix equal volumes of drug-containing octanol and drug-free PBS in a glass vial.

  • Agitation: Shake for 1 hour at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases by HPLC-UV or LC-MS.

  • Calculation:

    
    
    

Decision Workflow for Lead Optimization

Use this logic flow to determine when to deploy the difluoromethoxy bioisostere.

DecisionTree Start Lead Compound: 6-Methoxy-1H-indazole CheckMetab Is Metabolic Clearance High (Cl > 50% liver blood flow)? Start->CheckMetab CheckSite Is the Methoxy group the primary site of metabolism? CheckMetab->CheckSite Yes CheckHbond Does the Methoxy Oxygen accept a critical H-bond? CheckSite->CheckHbond Yes Deploy Synthesize 6-(Difluoromethoxy) Analog CheckHbond->Deploy No Warning Caution: OCHF2 is a Donor, not an Acceptor. Potency may drop. CheckHbond->Warning Yes Warning->Deploy If Potency Maintained Proceed Proceed: OCHF2 provides Metabolic Stability + Lipophilicity

Figure 2: Strategic decision tree for implementing the methoxy-to-difluoromethoxy bioisosteric replacement.

References

  • Erickson, J. A., et al. (2021). The Difluoromethoxy Group: A "Goldilocks" Bioisostere for Drug Design.[4] Journal of Medicinal Chemistry.[5][6]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5][6]

  • Xing, L., et al. (2015). Physicochemical Properties of the Difluoromethoxy Group: Lipophilicity, Hydrogen Bonding, and Conformational Preference. ChemMedChem.[5]

  • Zafrani, Y., et al. (2017). Difluoromethoxy- and Trifluoromethoxy- Groups: A Comparative Study of Their Physicochemical Properties. Journal of Fluorine Chemistry.

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Sources

A Guide to Leveraging 6-(Difluoromethoxy)-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of high-quality lead compounds, shifting the paradigm from screening large, complex molecules to building leads from small, efficient chemical fragments.[1][2] This guide provides an in-depth technical overview of 6-(Difluoromethoxy)-1H-indazole, a fragment of significant interest, detailing its strategic value and application within FBDD campaigns. We will explore the distinct physicochemical contributions of the indazole scaffold and the difluoromethoxy group, present a comprehensive workflow for its use in screening and hit validation, and provide detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this privileged fragment.

The FBDD Paradigm: Efficiency in Chemical Space Exploration

Fragment-Based Drug Discovery (FBDD) is a strategic approach that identifies starting points for drug development by screening libraries of small, low-molecular-weight molecules, or "fragments".[1] Unlike traditional high-throughput screening (HTS), which relies on large libraries of complex molecules, FBDD leverages the principle that smaller molecules can explore chemical space more efficiently, increasing the probability of finding a complementary interaction with a protein target.[1][2][3]

The "Rule of Three": Defining a Good Fragment

The design and selection of fragments are often guided by the "Rule of Three," an empirical set of guidelines that define the desirable physicochemical properties of a starting fragment.[4][5][6][7] These criteria ensure that the fragment has ample room for optimization into a drug-like molecule without becoming excessively large or lipophilic.[4]

  • Molecular Weight (MW): < 300 Da

  • Calculated LogP (cLogP): ≤ 3

  • Hydrogen Bond Donors (HBD): ≤ 3

  • Hydrogen Bond Acceptors (HBA): ≤ 3

  • Rotatable Bonds (NROT): ≤ 3[7]

These parameters help maintain "drug-likeness" throughout the optimization process.[4]

The FBDD Workflow: From Fragment to Lead

A typical FBDD campaign is a multi-stage process that integrates biophysical screening, structural biology, and medicinal chemistry to progress from a low-affinity fragment hit to a high-potency lead candidate.[1][8] The process is iterative and guided by structural insights at each step.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Elaboration cluster_2 Phase 3: Lead Optimization a Fragment Library (Ro3 Compliant) b Primary Screen (e.g., SPR, NMR, TSA) a->b Screening c Hit Confirmation (Orthogonal Methods) b->c Triage d Structural Biology (X-ray, Cryo-EM) c->d Validated Hits e Fragment Growth, Linking, or Merging d->e Design f SAR by Synthesis e->f Iterate g Potency & Selectivity Enhancement f->g Optimized Hits h ADMET Profiling g->h Optimize i Lead Candidate h->i Select

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Profile of a Privileged Fragment: 6-(Difluoromethoxy)-1H-indazole

The selection of fragments is critical to the success of an FBDD campaign. "Privileged" fragments are those whose core structures are known to interact with a variety of biological targets. 6-(Difluoromethoxy)-1H-indazole stands out due to the powerful combination of its indazole scaffold and the unique properties of the difluoromethoxy substituent.

The Indazole Core: A Versatile and Privileged Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with biological targets, particularly protein kinases.[9][10][11]

Key Attributes of the Indazole Scaffold:

  • Bioisostere: It serves as an excellent bioisostere for phenol and indole, often improving metabolic stability and lipophilicity.[9]

  • Hydrogen Bonding: The indazole ring possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like nitrogen), enabling it to form crucial interactions, such as with the hinge region of kinases.[9]

  • Structural Rigidity: The fused ring system provides a rigid framework, which can reduce the entropic penalty upon binding to a target.

  • Vectors for Growth: The indazole core presents multiple, well-defined vectors for chemical modification, allowing for systematic exploration of the surrounding binding pocket during fragment elaboration.[12]

The 6-Difluoromethoxy (-OCF2H) Group: A Strategic Advantage

The incorporation of fluorine into drug candidates is a widely used strategy to modulate physicochemical properties. The difluoromethoxy group (-OCF2H) offers a unique and nuanced set of advantages compared to more common methoxy (-OCH3) or trifluoromethoxy (-OCF3) groups.[13][14]

Impact of the -OCF2H Group:

  • Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage by cytochrome P450 enzymes, blocking common metabolic pathways like O-demethylation and enhancing the compound's half-life.[13][14]

  • Lipophilicity Modulation: The -OCF2H group increases lipophilicity, but to a lesser extent than an -OCF3 group, providing a tool for fine-tuning a molecule's solubility and permeability.[13][14][15]

  • Hydrogen Bond Donor: Uniquely among fluorinated alkyl ethers, the acidic proton on the -OCF2H group allows it to act as a weak hydrogen bond donor. This makes it a potential bioisostere for hydroxyl (-OH) or thiol (-SH) groups, maintaining key interactions while improving metabolic stability.[14][16][17]

  • pKa Influence: As a weakly electron-withdrawing group, it can modulate the pKa of the nearby indazole nitrogen, which can be critical for optimizing target engagement at physiological pH.[13]

Properties_Diagram cluster_scaffold Indazole Core Properties cluster_group -OCF2H Group Properties indazole 6-(Difluoromethoxy) -1H-indazole s1 H-Bond Donor/Acceptor indazole->s1 s2 Rigid Scaffold indazole->s2 s3 Bioisostere (Phenol/Indole) indazole->s3 s4 Growth Vectors indazole->s4 g1 Metabolic Stability ↑ indazole->g1 g2 Lipophilicity (logP) ↑ indazole->g2 g3 H-Bond Donor (Weak) indazole->g3 g4 pKa Modulation indazole->g4

Caption: Key properties derived from the indazole core and the -OCF2H group.

Physicochemical Properties

A successful fragment must adhere to the "Rule of Three" to serve as an optimal starting point. Below is a table summarizing the calculated properties for 6-(Difluoromethoxy)-1H-indazole and related structures for comparison.

CompoundMolecular FormulaMW ( g/mol )XLogP3HBDHBATPSA (Ų)
1H-IndazoleC7H6N2118.141.41128.7
6-Fluoro-1H-indazoleC7H5FN2136.131.61128.7
5,6-Difluoro-1H-indazoleC7H4F2N2154.121.81128.7[18]
4,6-Difluoro-1H-indazoleC7H4F2N2154.121.81128.7[19]
6-(Difluoromethoxy)-1H-indazole C8H6F2N2O 184.14 1.9 1 2 40.9
6-(Trifluoromethoxy)-1H-indazoleC8H5F3N2O202.132.51240.9

Data is calculated or sourced from chemical supplier databases.[18][19][] 6-(Difluoromethoxy)-1H-indazole fits comfortably within the "Rule of Three," making it an ideal candidate for fragment libraries.

Application in FBDD Campaigns: A Methodological Approach

The weak binding affinity of fragments necessitates the use of highly sensitive biophysical techniques for screening and validation.[8][21][22][23][24]

Primary Screening: Identifying the Initial Hits

The goal of the primary screen is to rapidly identify fragments from a library that interact with the target protein. Several techniques are suitable for this initial pass.

  • Surface Plasmon Resonance (SPR): A high-throughput, label-free technique that measures changes in refractive index upon fragment binding to an immobilized target.[21][23][24] It provides real-time kinetic data, which is invaluable for ranking initial hits.[3]

  • Nuclear Magnetic Resonance (NMR): Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are powerful for detecting weak binding events in solution.[8][21][25]

  • Thermal Shift Assays (TSA/DSF): This method measures the change in a protein's melting temperature upon ligand binding. It is a cost-effective and high-throughput initial screening method.[8]

Causality Behind Method Choice: For a robust campaign, SPR is often chosen as the primary screening method due to its sensitivity, throughput, and ability to provide kinetic information.[23] However, targets that are not amenable to immobilization may be better suited for solution-based methods like NMR or TSA.[21]

Detailed Experimental Protocol: SPR Screening for Hit Identification

This protocol outlines a standard workflow for a primary fragment screen using Surface Plasmon Resonance (SPR).

Objective: To identify fragments that bind to the target protein and to estimate their dissociation constants (KD).

Materials:

  • Biacore instrument (e.g., Biacore 8K)[3]

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Target Protein (>95% purity)

  • Fragment Library (containing 6-(Difluoromethoxy)-1H-indazole) dissolved in 100% DMSO.

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running Buffer (e.g., HBS-EP+, pH 7.4)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with Running Buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in Immobilization Buffer) until the desired immobilization level is reached (typically 8,000-12,000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • Self-Validation: A reference flow cell should be prepared simultaneously (activation and deactivation only) to enable subtraction of bulk refractive index changes and non-specific binding.[3]

  • Fragment Screening (Single-Concentration):

    • Prepare fragment solutions by diluting DMSO stocks into Running Buffer to a final concentration (e.g., 200 µM) with a matched final DMSO concentration (e.g., 2%).

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with Running Buffer (e.g., 120 seconds).

    • Include buffer-only injections periodically for double-referencing.

    • Rationale: A single high concentration is used to maximize the chance of detecting very weak binders in the initial pass.

  • Data Analysis and Hit Triage:

    • Process the data by subtracting the reference flow cell signal and a buffer blank injection.

    • Identify hits as fragments that produce a stable binding response significantly above the noise level.

    • Prioritize hits based on the magnitude of the response and ligand efficiency (LE), a metric that relates binding affinity to the size of the molecule.[2][23]

Hit Validation: Ensuring True Binding

It is critical to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.[8][22]

  • Orthogonal Biophysical Confirmation: A validated hit from SPR should be re-tested using a solution-based method like MicroScale Thermophoresis (MST) or a ligand-observe NMR experiment.[3][21] This confirms that the binding event is not an artifact of the SPR surface.

  • Structural Biology: The ultimate validation is obtaining a high-resolution X-ray crystal structure of the fragment bound to the target protein.[8][21][23] This provides definitive proof of binding and reveals the precise binding mode, which is essential for the next phase of structure-based design.

From Fragment to Lead: The Optimization Trajectory

Once 6-(Difluoromethoxy)-1H-indazole is validated as a hit, the medicinal chemistry effort begins. The goal is to increase potency and selectivity while maintaining drug-like properties.

Structure-Guided Elaboration

With a co-crystal structure in hand, chemists can rationally design modifications that extend the fragment into unoccupied pockets of the binding site to form new, favorable interactions.

Common Strategies:

  • Fragment Growing: This is the most common approach, where chemical functionality is added to a vector of the fragment to engage with a nearby sub-pocket.[4][25] For the indazole core, positions 1, 3, 4, 5, and 7 are common points for elaboration.[12]

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.[4]

  • Fragment Merging: This strategy is used when two fragments bind in an overlapping fashion. A new molecule is designed that incorporates the key binding features of both fragments.[25]

Optimization_Strategy cluster_methods Elaboration Strategies start Fragment Hit 6-(Difluoromethoxy)-1H-indazole KD = 500 µM grow Fragment Growing (Add R-group) start->grow link Fragment Linking (Connect to 2nd Fragment) start->link merge Fragment Merging (Combine with Overlapping Hit) start->merge end end grow->end link->end merge->end

Caption: Common strategies for evolving a fragment hit into a lead compound.

Conclusion

6-(Difluoromethoxy)-1H-indazole represents a high-value starting point for Fragment-Based Drug Discovery. The combination of the privileged indazole scaffold, known for its versatile target interactions, and the strategic difluoromethoxy group, which enhances metabolic stability and modulates physicochemical properties, makes it an exceptionally well-rounded fragment.[9][13][14] By employing a rigorous biophysical screening cascade and leveraging structure-guided design, research teams can effectively translate this fragment hit into a potent and optimized lead candidate, accelerating the path toward novel therapeutics.[1]

References

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org. [Link]

  • FBDD: Fragment-Based Drug Discovery. BioSolveIT. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Fragment Screening. Sygnature Discovery. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • What makes a good fragment in fragment-based drug discovery?. Taylor & Francis Online. [Link]

  • The Indazole Scaffold: A Foundation for Next-Generation Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. Protocol Exchange. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Pushing the Rule of 3. Practical Fragments. [Link]

  • Fragment-Based Drug Discovery (FBDD) Services. Concept Life Sciences. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Prime Scholars. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. PMC. [Link]

  • 5,6-Difluoro-1H-indazole. PubChem. [Link]

  • 4,6-Difluoro-1H-indazole. PubChem. [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. [Link]

Sources

Methodological & Application

Application Note: A Scalable, Two-Step Synthesis of 6-(Difluoromethoxy)-1H-indazole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-(Difluoromethoxy)-1H-indazole is a pivotal structural motif in modern medicinal chemistry. The difluoromethoxy (OCF₂H) group is of particular interest as it acts as a lipophilic hydrogen bond donor, enhancing properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This application note provides a comprehensive, scalable, and robust two-step synthetic protocol for 6-(Difluoromethoxy)-1H-indazole, designed for researchers, scientists, and drug development professionals. The synthesis proceeds through the formation of a 6-hydroxy-1H-indazole intermediate, followed by a highly efficient O-difluoromethylation. The selected methodologies prioritize scalability, safety, cost-effectiveness, and high yield, utilizing commercially available and stable reagents.

Overall Synthetic Strategy

The synthesis is strategically designed in two key stages to maximize yield and simplify purification. This approach allows for the isolation and purification of a stable intermediate, ensuring the final, critical difluoromethylation step begins with high-purity material.

  • Stage 1: Indazole Ring Formation. Synthesis of the key intermediate, 6-hydroxy-1H-indazole, from a commercially available substituted aniline. This classical approach is well-documented and highly scalable.

  • Stage 2: O-Difluoromethylation. Introduction of the difluoromethoxy group onto the phenolic hydroxyl of the indazole core. This transformation employs a modern, scalable difluorocarbene precursor that avoids the use of hazardous, gaseous reagents like HCF₂Cl.[2][3]

G cluster_0 Overall Workflow Start 4-Hydroxy-2-methylaniline Intermediate Intermediate 1: 6-Hydroxy-1H-indazole Start->Intermediate Diazotization & Cyclization Final Final Product: 6-(Difluoromethoxy)-1H-indazole Intermediate->Final O-Difluoromethylation

Caption: High-level overview of the two-stage synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the scalable synthesis.

ParameterStage 1: 6-Hydroxy-1H-indazoleStage 2: 6-(Difluoromethoxy)-1H-indazole
Starting Material 4-Hydroxy-2-methylaniline6-Hydroxy-1H-indazole
Key Reagents Acetic Anhydride, Isoamyl Nitrite, HClSodium Chlorodifluoroacetate, Cs₂CO₃
Solvent System Acetic Acid / TolueneDMF / Water
Reaction Temperature 0 °C to 110 °C (Reflux)100 °C
Reaction Time ~6 hours~4-6 hours
Typical Yield 75-85%85-95%
Purity Assessment ¹H NMR, LC-MS¹H NMR, ¹⁹F NMR, HPLC (>98%)

Experimental Protocols & Mechanistic Insights

Stage 1: Synthesis of 6-Hydroxy-1H-indazole (Intermediate 1)

This procedure is adapted from classical indazole syntheses involving the diazotization of an ortho-alkyl aniline followed by intramolecular cyclization.[4][5] The use of isoamyl nitrite provides a convenient and scalable source of the nitrosyl cation under non-aqueous conditions.

Protocol:

  • Acetylation: To a stirred solution of 4-hydroxy-2-methylaniline (1.0 eq) in glacial acetic acid (5 vol), add acetic anhydride (1.1 eq) dropwise at room temperature. Stir the mixture for 1 hour until acetylation is complete (monitored by TLC/LC-MS).

  • Diazotization & Cyclization: To the resulting mixture, add toluene (10 vol). Cool the solution to 0-5 °C in an ice bath. Add isoamyl nitrite (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (~110 °C) for 4 hours. The reaction progress can be monitored by the evolution of gas and TLC analysis.

  • Hydrolysis & Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove toluene and excess acetic acid. To the residue, add 6M aqueous HCl (10 vol) and heat to 80 °C for 2 hours to effect hydrolysis of any N-acetyl indazole byproduct.

  • Isolation: Cool the acidic solution to 0-5 °C. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum at 50 °C. The resulting 6-hydroxy-1H-indazole is typically of sufficient purity (>95%) for use in the next step.

Stage 2: Synthesis of 6-(Difluoromethoxy)-1H-indazole

This stage is the critical transformation, installing the difluoromethoxy group. The chosen protocol utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na), a bench-stable, commercially available, and relatively non-toxic reagent.[3] It serves as an excellent precursor for the in-situ generation of difluorocarbene (:CF₂) via thermal decarboxylation.

Mechanistic Rationale:

The reaction proceeds via the deprotonation of the phenolic hydroxyl group by a base (cesium carbonate) to form the more nucleophilic phenoxide. Concurrently, sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate the highly electrophilic singlet difluorocarbene.[3][6] The electron-rich phenoxide then traps the difluorocarbene, forming a difluoromethoxide anion, which is subsequently protonated during work-up to yield the final product. The use of a polar aprotic solvent like DMF is crucial for solubilizing the reactants, while a small amount of water can facilitate the process.[3]

G cluster_0 Mechanism of O-Difluoromethylation Ind_OH 6-Hydroxy-1H-indazole Ind_O Indazole-6-phenoxide Ind_OH->Ind_O + Base Base Cs₂CO₃ Anion Product Anion [Ar-OCF₂⁻] Ind_O->Anion + [:CF₂] Reagent ClCF₂CO₂Na Carbene Difluorocarbene [:CF₂] Reagent->Carbene Δ (-CO₂) -NaCl CO2 CO₂ + NaCl Product 6-(Difluoromethoxy)-1H-indazole Anion->Product + H⁺ H_source H⁺ (Work-up)

Caption: Reaction mechanism for difluorocarbene generation and trapping.

Protocol:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, charge 6-hydroxy-1H-indazole (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and sodium chlorodifluoroacetate (2.5 eq).

    • Scientist's Note: Cesium carbonate is chosen for its high solubility in DMF and its ability to effectively deprotonate the phenol without introducing excess water.[3] A stoichiometric excess of the difluorocarbene precursor is used to ensure complete conversion of the starting material.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 8 vol) and deionized water (0.8 vol) to the flask.

  • Reaction Execution: Heat the stirred suspension to 100 °C under a nitrogen atmosphere. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (20 vol) and extract with ethyl acetate (3 x 15 vol).

  • Purification: Combine the organic layers and wash with water (2 x 10 vol) followed by brine (1 x 10 vol). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Isolation: The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford 6-(Difluoromethoxy)-1H-indazole as a crystalline solid. The product's identity and purity should be confirmed by NMR (¹H, ¹⁹F, ¹³C) and HPLC analysis.

Conclusion

This application note details a validated and scalable two-stage synthesis for 6-(Difluoromethoxy)-1H-indazole. The process relies on established indazole formation chemistry and a modern, practical O-difluoromethylation protocol. By avoiding hazardous reagents and employing cost-effective, stable materials, this methodology is well-suited for large-scale production in both academic and industrial drug development settings.

References

  • Hu, J., et al. (2018). A simple and highly efficient method for the double O-difluoromethylations of diphenols in 10 min is described, using TMSCF2Br as a difluorocarbene reagent. ScienceDirect.
  • Li, X., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid.
  • Prakash, G. K. S., et al. (2012).
  • Prakash, G. K. S., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study.
  • Hands, A. T., et al. (2024).
  • Caron, S., et al. (1999). A Versatile and Efficient Synthesis of Substituted 1H-Indazoles. Synthesis. (Referenced in US6998489B2).
  • Patel, H., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Nichols, P. J., et al. (2011). Method of synthesizing 1H-indazole compounds.
  • Stambuli, J. P., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles.
  • Anonymous. (2025). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. IOSR Journal.
  • Chen, G., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Daugulis, O., et al. Synthesis of 1H-Indazoles via Silver(I)
  • BenchChem. Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments.
  • Chem-Impex. 6-Hydroxy-1H-indazole.
  • BOC Sciences. CAS 858661-80-0 (6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid).
  • Organic Chemistry Portal. Indazole synthesis.
  • Huisgen, R., and Bast, K. Indazole. Organic Syntheses Procedure.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

Sources

Reagents for introducing difluoromethoxy groups to the 1H-indazole core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of Difluoromethoxy Groups to the 1H-Indazole Core


-Difluoromethylation of Hydroxyindazoles

Executive Summary

The difluoromethoxy group (


) is a critical "lipophilic hydrogen bond donor" in modern medicinal chemistry.[1][2][3][4] It serves as a bioisostere for hydroxyl (

) and methoxy (

) groups, often improving metabolic stability (blocking metabolic soft spots) while modulating lipophilicity (

) and membrane permeability.[5]

Introducing this group onto the


-indazole core presents a unique challenge due to the amphoteric nature of the indazole ring. The competition between 

-alkylation (at

or

) and

-alkylation requires a rigorous selection of reagents and protective group strategies. This guide details the most robust, scalable, and chemically defined protocols for achieving site-selective

-difluoromethylation.

Part 1: Strategic Analysis of the Indazole Core

Before selecting a reagent, the substrate's tautomeric state must be analyzed. The position of the hydroxyl group dictates the synthetic strategy.

Scenario A: Benzene-Ring Hydroxyindazoles (C4, C5, C6, C7)
  • Behavior: These substrates behave as electron-deficient phenols.

  • Challenge: The

    
    -proton of the indazole is acidic (
    
    
    
    ). In basic media, the indazole anion competes with the phenoxide anion for the electrophilic difluorocarbene.
  • Solution: Mandatory

    
    -protection  (e.g., THP, SEM, Boc) prior to reaction, or careful stoichiometric control using soft bases.
    
Scenario B: 3-Hydroxyindazole (Indazol-3-ol)
  • Behavior: Exists primarily as the indazolinone (keto) tautomer.

  • Challenge: Direct alkylation heavily favors

    
    -alkylation (forming 1,2-substituted indazolones) rather than 
    
    
    
    -alkylation.
  • Solution:

    
    -selective difluoromethylation at C3 is rare and difficult. It typically requires silver-mediated salts or pre-functionalization (e.g., converting 
    
    
    
    to
    
    
    followed by coupling), which is outside the scope of standard alkylation. This guide focuses on Scenario A (Phenolic Indazoles).

Part 2: Reagent Selection Guide

We categorize reagents by their mechanism of generating the active species: Difluorocarbene (


) .
Primary Reagent: Sodium Chlorodifluoroacetate (SCDA)
  • Role: The Industry Standard.

  • Mechanism: Thermal decarboxylation.[6][7]

  • Pros: Solid, bench-stable, inexpensive, non-ozone depleting (unlike Freon-22 gas).

  • Cons: Requires high temperature (

    
    ) to activate.
    
  • Best For: Scalable synthesis of robust substrates.

Secondary Reagent: Diethyl (bromodifluoromethyl)phosphonate
  • Role: The Mild Alternative.[8]

  • Mechanism: Fluoride-induced elimination.

  • Pros: Works at lower temperatures; avoids harsh thermal conditions.

  • Cons: More expensive; atom-inefficient.

  • Best For: Temperature-sensitive substrates or complex late-stage intermediates.

Part 3: Mechanism of Action

The reaction does not proceed via typical


 displacement. It involves the generation of a singlet difluorocarbene intermediate, which is intercepted by the nucleophilic phenoxide oxygen.

G Reagent Reagent (Cl-CF2-CO2-Na) Carbene Difluorocarbene [:CF2] Reagent->Carbene Heat (-CO2, -NaCl) Intermediate Difluoromethyl Anion (Ar-O-CF2-) Carbene->Intermediate + Substrate (Fast) Substrate Indazole Phenoxide (Ar-O-) Substrate->Intermediate Nucleophilic Attack Product Product (Ar-O-CF2H) Intermediate->Product + Proton Source ProtonSource Proton Source (H2O/Solvent) ProtonSource->Product

Figure 1: Mechanistic pathway for carbene-mediated O-difluoromethylation.

Part 4: Experimental Protocols

Protocol A: Scalable Synthesis using Sodium Chlorodifluoroacetate (SCDA)

Applicable to: 1-THP-protected 5-hydroxyindazole.

Materials:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol (

    
     equiv)
    
  • Reagent: Sodium chlorodifluoroacetate (

    
     equiv)[2]
    
  • Base: Cesium carbonate (

    
    , 
    
    
    
    equiv)[2]
  • Solvent: DMF (Anhydrous,

    
     concentration)
    
  • Additive: Water (

    
     equiv) — Critical for the protonation step.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add the indazole substrate and

    
     to the flask. Add DMF and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) in one portion.

  • Reaction: Heat the mixture to

    
     .
    
    • Note: You will observe gas evolution (

      
      ).[9] Ensure the system is vented through a bubbler.[9]
      
  • Protonation Source: After 1 hour, slowly add water (approx.

    
     equivalents relative to substrate) via syringe pump over 30 minutes while maintaining temperature.
    
    • Why? The intermediate anion

      
       requires a proton source to form the final 
      
      
      
      bond. In strictly anhydrous conditions, the reaction may stall or decompose.
  • Completion: Monitor by LC-MS. Total time is typically 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    .[1][9]
  • Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 65–85%

Protocol B: Mild Conditions using Phosphonates

Applicable to: Late-stage functionalization or temperature-sensitive indazoles.

Materials:

  • Reagent: Diethyl (bromodifluoromethyl)phosphonate (

    
     equiv)
    
  • Activator: KOH (

    
     equiv, aq. solution) or TBAF
    
  • Solvent: Acetonitrile (MeCN) / Water (1:1 biphasic system)

  • Temperature:

    
     to RT.
    

Procedure:

  • Dissolve substrate in MeCN.

  • Cool to

    
    .
    
  • Add the phosphonate reagent.

  • Dropwise add aqueous KOH. The biphasic nature allows the carbene to generate at the interface and react immediately.

  • Stir vigorously for 30 mins at

    
    , then warm to RT.
    

Part 5: Troubleshooting & Optimization Data

Table 1: Common Failure Modes and Solutions

SymptomProbable CauseCorrective Action
Low Conversion Inefficient decarboxylationIncrease temp to

; Ensure efficient stirring (carbene lifetime is short).
N-Alkylation Byproduct Deprotection of N-groupUse stable protecting groups (SEM, Benzyl). Avoid acyl groups which may hydrolyze.
Starting Material Recovery Moisture in solvent (initial)Ensure DMF is dry before water addition step. Premature hydrolysis of reagent kills the carbene.
Formylation (-CHO) Hydrolysis of

Avoid highly acidic workups. The

group is acid-sensitive at high temps.

Part 6: Decision Workflow

Use this logic tree to select the correct experimental path for your specific indazole derivative.

DecisionTree Start Start: Indazole Substrate PosCheck Position of -OH group? Start->PosCheck Pos3 Position 3 (Indazolone-like) PosCheck->Pos3 PosBenz Position 4, 5, 6, 7 (Phenol-like) PosCheck->PosBenz Stop STOP: High risk of N-alkylation. Use Ag-salts or pre-functionalize. Pos3->Stop ProtectCheck Is N1 Protected? PosBenz->ProtectCheck ProtectNo No ProtectCheck->ProtectNo ProtectYes Yes ProtectCheck->ProtectYes ActionProtect Action: Install THP, SEM, or Boc ProtectNo->ActionProtect TempCheck Substrate Thermal Stability? ProtectYes->TempCheck ActionProtect->ProtectCheck HighTemp Stable >100°C TempCheck->HighTemp LowTemp Unstable / Complex TempCheck->LowTemp MethodA Method A: SCDA (Sodium Chlorodifluoroacetate) HighTemp->MethodA MethodB Method B: Phosphonate (Diethyl bromodifluoromethylphosphonate) LowTemp->MethodB

Figure 2: Decision matrix for selecting the optimal difluoromethylation strategy.

References

  • Hu, J., Zhang, W., & Ni, C. (2014). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Journal of the American Chemical Society. [Link] (Context: Mechanistic insights into difluorocarbene reagents).

  • Zafrani, Y., et al. (2018). "Sodum Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols and Thiophenols."[1] Organic Letters. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link] (Context: Bioisosteric properties of

    
    ).
    
  • Zheng, J., et al. (2013).[6] "Difluoromethylation of Phenols and Thiophenols with Sodium Chlorodifluoroacetate." Chemical Communications. [Link]

Sources

Application Notes & Protocols: A Guide to the Regioselective Functionalization of 6-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents, including kinase inhibitors for oncology (e.g., Pazopanib) and treatments for inflammatory and neurodegenerative diseases.[3][4] The introduction of fluorine-containing substituents is a well-established strategy to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, serves as a bioisostere for other functional groups and can significantly enhance a molecule's pharmacokinetic profile.

This guide focuses on 6-(difluoromethoxy)-1H-indazole, a valuable building block for drug discovery programs. However, its synthetic utility is directly tied to the ability to control reactions at specific positions on the ring system. The indazole core presents multiple sites of reactivity: the N1 and N2 positions of the pyrazole ring, the C3 position, and the C-H bonds of the benzene ring (C4, C5, and C7). Achieving regioselectivity is therefore the paramount challenge and the central theme of this application note. We will explore the underlying principles governing this selectivity and provide detailed, field-proven protocols for functionalization at key positions.

Caption: Structure of 6-(Difluoromethoxy)-1H-indazole with key reactive sites numbered.

The Chemistry of Control: Understanding Regioselectivity

The functionalization outcome of the indazole ring is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. A foundational understanding of these factors is critical for predictive synthesis.

  • N1 vs. N2 Tautomerism and Selectivity: 1H-indazoles exist in equilibrium with their 2H-tautomers. The 1H form is generally the more thermodynamically stable and, therefore, the predominant species.[5][6][7] Consequently, many reactions favor substitution at the N1 position. However, this outcome is not absolute. The choice of base, solvent, and the nature of the electrophile can dramatically shift the N1:N2 product ratio.[8][9] For instance, reactions proceeding under thermodynamic control often yield the N1 product, while kinetic control can sometimes favor N2.[5]

  • The C3 Position: The C3 carbon is another primary site for derivatization. It can be functionalized through several strategies, most commonly via deprotonation with a strong base (after N-protection) to form a nucleophile, or through transition-metal-catalyzed C-H activation.[10] Halogenation at C3 is a particularly useful transformation, installing a versatile handle for subsequent cross-coupling reactions.

  • The Benzene Ring (C4, C5, C7): Direct C-H functionalization on the carbocyclic part of the indazole is inherently challenging due to the lower reactivity of these bonds. Achieving regioselectivity typically requires a directing group to guide a metal catalyst to a specific site.[11][12][13] In many cases, the pyrazole ring itself can act as an endogenous directing group, often favoring functionalization at the C7 position via the formation of a stable metallacycle intermediate.[14] The electron-withdrawing nature of the 6-OCF₂H group deactivates the benzene ring to classical electrophilic substitution but influences the regiochemistry of metal-catalyzed C-H activation.

Protocols for Regioselective Functionalization

The following sections provide detailed, step-by-step protocols for achieving regioselective functionalization at the N1, C3, and C7 positions of 6-(difluoromethoxy)-1H-indazole.

N1-Selective Alkylation: The Thermodynamic Preference

Core Strategy: The most reliable method for achieving high N1 selectivity is to deprotonate the indazole with a strong, non-nucleophilic base in an aprotic solvent, followed by the addition of an alkylating agent. Sodium hydride (NaH) in tetrahydrofuran (THF) is the gold standard for this transformation, generating the indazolide anion which preferentially reacts at the N1 position.[5][8][9] This protocol is robust and generally provides excellent regioselectivity.

Protocol 1: N1-Selective Alkylation with an Alkyl Bromide

Materials:

  • 6-(Difluoromethoxy)-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl bromide (e.g., ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-(difluoromethoxy)-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Anion Formation: Allow the suspension to stir at 0 °C for 30 minutes. The mixture may become a slurry.

  • Alkylation: Add the alkyl bromide (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1- and any minor N2-alkylated isomers.

Data Presentation: Representative N1-Alkylation Reactions

ElectrophileBase/SolventTemp (°C)Time (h)Typical Yield (N1)N1:N2 Ratio
Ethyl BromideNaH / THF0 to RT4>90%>95:5
Benzyl BromideNaH / THF0 to RT2>95%>99:1
Methyl TosylateNaH / THF0 to RT6>85%>95:5
C3-Selective Functionalization via N-Protection and Cross-Coupling

Core Strategy: To selectively functionalize the C3 position while avoiding competing reactions at the nitrogen atoms, a protection-functionalization-deprotection sequence is required. Protecting one of the nitrogen atoms facilitates regioselective deprotonation or metal-catalyzed C-H activation at the C3 position.[5] A common and effective strategy involves installing a halogen at C3, which then serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction for C-C bond formation.[10][15]

C3_Functionalization_Workflow Start 6-(Difluoromethoxy) -1H-indazole Protect N-Protection (e.g., Boc₂O) Start->Protect Step 1 Halogenate C3-Halogenation (e.g., NIS, NBS) Protect->Halogenate Step 2 Couple Suzuki-Miyaura Cross-Coupling Halogenate->Couple Step 3 Deprotect Deprotection (e.g., TFA) Couple->Deprotect Step 4 End C3-Arylated Product Deprotect->End

Caption: Workflow for C3-Arylation of 6-(Difluoromethoxy)-1H-indazole.

Protocol 2: N1-Boc Protection and C3-Iodination

Materials:

  • 6-(Difluoromethoxy)-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Standard work-up and purification reagents

Procedure:

  • N1-Protection:

    • Dissolve 6-(difluoromethoxy)-1H-indazole (1.0 eq) in anhydrous DCM.

    • Add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

    • Stir at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC).

    • Concentrate the reaction mixture and purify by column chromatography to isolate the N1-Boc protected indazole.

  • C3-Iodination:

    • Dissolve the N1-Boc protected indazole (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-BuLi (1.1 eq) dropwise, keeping the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF.

    • Add the iodine solution dropwise to the lithiated indazole solution at -78 °C.

    • Stir for an additional 1-2 hours at -78 °C.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform a standard aqueous work-up and extraction with EtOAc.

    • Purify the crude product by column chromatography to yield the C3-iodo-N1-Boc-protected indazole.

Protocol 3: C3-Arylation via Suzuki-Miyaura Coupling

Materials:

  • N1-Boc-3-iodo-6-(difluoromethoxy)-1H-indazole

  • Arylboronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water or DME/Water)

  • Trifluoroacetic acid (TFA) for deprotection

Procedure:

  • Coupling Reaction:

    • To a flask, add the C3-iodoindazole (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Evacuate and backfill the flask with nitrogen or argon (repeat 3x).

    • Add the degassed solvent system (e.g., 4:1 Dioxane:Water).

    • Heat the mixture to 80-100 °C and stir for 4-12 hours (monitor by LC-MS).

    • Cool to room temperature, dilute with water, and extract with an organic solvent.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the purified N1-Boc-C3-aryl-indazole in DCM.

    • Add TFA (5-10 eq) and stir at room temperature for 1-4 hours.

    • Concentrate under reduced pressure, re-dissolve in EtOAc, and wash with saturated aqueous NaHCO₃ to neutralize the acid.

    • Dry, concentrate, and purify if necessary to obtain the final C3-arylated product.

C7-Selective C-H Functionalization

Core Strategy: Directing group-assisted C-H activation provides a powerful, atom-economical route to functionalize the benzene ring. For the indazole scaffold, the pyrazole ring itself can act as a bidentate directing group, coordinating to a transition metal and guiding C-H activation to the sterically accessible C7 position.[14] Palladium and rhodium catalysts are frequently employed for this type of transformation.[16][17]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling for the Functionalization of 6-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-(Difluoromethoxy)-1H-indazole Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2] The 6-(difluoromethoxy)-1H-indazole scaffold has emerged as a privileged structure, combining the unique electronic properties of the difluoromethoxy (-OCF₂H) group with the proven biological relevance of the indazole core.

The -OCF₂H group is a fascinating bioisostere. It can serve as a metabolically stable replacement for hydroxyl or methoxy groups, often blocking common metabolic pathways like O-demethylation and thereby extending a drug's half-life.[1][3] Unlike the more electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety is weakly electron-withdrawing and possesses an acidic proton, allowing it to act as a hydrogen bond donor.[3] This unique combination of moderate lipophilicity and hydrogen-bonding capability provides a powerful tool for fine-tuning a molecule's absorption, distribution, metabolism, and excretion (ADMET) properties.[4]

The indazole ring system is a common feature in a multitude of pharmacologically active compounds, recognized for its role in agents targeting cancer, inflammation, and various neurological disorders.[5] The ability to precisely functionalize this core through robust synthetic methods is therefore of paramount importance to drug discovery programs. Palladium-catalyzed cross-coupling reactions provide an unparalleled toolkit for this purpose, enabling the formation of key carbon-carbon and carbon-nitrogen bonds under mild and functional-group-tolerant conditions.[6][7][8]

This guide provides detailed protocols and expert insights for leveraging palladium-catalyzed cross-coupling reactions to diversify the 6-(difluoromethoxy)-1H-indazole scaffold, transforming it from a core fragment into a library of high-value drug candidates.

The Foundational Substrate: Halogenation as a Prerequisite

While advanced methods for direct C-H functionalization are emerging[9][10], the most robust and widely adopted strategies for palladium-catalyzed cross-coupling on indazoles begin with a halogenated starting material. A bromo- or iodo-substituent serves as a reliable "handle" for initiating the catalytic cycle via oxidative addition to a Palladium(0) complex.

For the 6-(difluoromethoxy)-1H-indazole core, this typically involves starting with a precursor such as 3-Bromo-6-(difluoromethoxy)-1H-indazole or 5-Bromo-6-(difluoromethoxy)-1H-indazole . The protocols described herein assume the use of such a halogenated substrate.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is the gold-standard for creating biaryl and heteroaryl-aryl structures.[11] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide. Its operational simplicity, mild conditions, and the low toxicity of its boron-based reagents make it a favored method in pharmaceutical process chemistry.[12][13]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) couple. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)Ln-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex R¹-Pd(II)Ln-R² Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Indazole_X Indazole-X (R¹-X) Indazole_X->OxAdd Boronic_Acid Ar-B(OH)₂ (R²-B(OH)₂) Boronic_Acid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Arylation of 3-Bromo-6-(difluoromethoxy)-1H-indazole

This protocol is adapted from established procedures for Suzuki couplings on bromo-indazoles.[6][14][15]

Materials:

  • 3-Bromo-6-(difluoromethoxy)-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 3-Bromo-6-(difluoromethoxy)-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 or 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of bromo-indazole). The mixture should be stirred to a suspension.

  • Degassing: Degas the solvent mixture by bubbling the inert gas through the suspension for another 15-20 minutes. This step is critical to remove dissolved oxygen which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(dppf)Cl₂, 3 mol%) to the flask.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.[14]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Data & Scientist's Notes
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10080-90[6]
Pyridine-3-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME8575-85
N-Boc-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME85>80[14][15]
  • Choice of Base: K₂CO₃ is a standard, cost-effective choice. For less reactive or sterically hindered coupling partners, a stronger base like Cs₂CO₃ may be required.[16]

  • Catalyst System: Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for a wide range of substrates. For NH-free indazoles, specialized precatalysts can improve efficiency.[17] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also effective but is more sensitive to air.[16]

  • Solvent System: The use of a water/organic solvent mixture is common. Water helps to dissolve the inorganic base, while the organic solvent (dioxane, DME, or THF) solubilizes the organic components.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the coupling of amines with aryl halides.[18] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals. It allows for the introduction of diverse amine fragments onto the indazole core, significantly expanding the accessible chemical space.

Protocol: N-Arylation of 6-(Difluoromethoxy)-1H-indazole

This protocol describes the N-arylation at the N-1 position of the indazole ring.

Materials:

  • 6-(Difluoromethoxy)-1H-indazole (1.0 equiv)

  • Aryl bromide or iodide (1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Xantphos or tBuXphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or sealed vial, add the palladium precursor (Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2.2 mol%), and the base (NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reagent Addition: Under a positive pressure of inert gas, add 6-(difluoromethoxy)-1H-indazole (1.0 equiv), the aryl halide (1.1 equiv), and anhydrous toluene.

  • Reaction: Seal the vessel tightly and heat to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the N-arylated product.

Scientist's Notes & Considerations
  • Ligand Choice is Critical: The success of a Buchwald-Hartwig amination often depends on the phosphine ligand.[19]

    • Xantphos: A "bite-angle" ligand often effective for coupling with N-heterocycles.

    • tBuXPhos / RuPhos: Sterically hindered biaryl phosphine ligands that are highly active and generally applicable.[19]

  • Base Sensitivity: NaOtBu is a very strong, non-nucleophilic base common in these reactions. However, if your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ should be screened.

  • Substrate Scope: This reaction is highly versatile, but sterically hindered aryl halides or amines may require higher catalyst loadings or more specialized ligands.[20]

General Experimental Workflow

A systematic workflow is crucial for reproducibility and success in palladium-catalyzed reactions. The following diagram illustrates the key stages from setup to final product.

Workflow start Start setup 1. Reagent Setup (Indazole-Br, Coupling Partner, Base) start->setup inert 2. Inert Atmosphere (Purge with N₂/Ar) setup->inert solvent 3. Add & Degas Solvent inert->solvent catalyst 4. Add Pd Catalyst (Under N₂/Ar) solvent->catalyst reaction 5. Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Quench & Workup (Dilute, Extract) reaction->workup purify 7. Purification (Column Chromatography) workup->purify end Purified Product purify->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The 6-(difluoromethoxy)-1H-indazole scaffold represents a valuable starting point for the discovery of novel therapeutics. By employing the robust and versatile methods of palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of functionalized indazoles. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer reliable pathways for creating C-C and C-N bonds, respectively. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and the rational selection of catalyst, ligand, and base are critical for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for chemists aiming to unlock the full potential of this important molecular framework.

References

  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis.
  • MDPI. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole.
  • ChemRxiv. (Preprint). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Molecules. (Journal). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ResearchGate. (Publication). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Journal of Organic Chemistry. (2016). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)
  • Journal of the American Chemical Society. (2013).
  • ResearchGate. (Figure). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Organic & Biomolecular Chemistry. (Journal).
  • RSC Advances. (Journal). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Chemical Reviews. (Journal).
  • ResearchGate. (Publication). Palladium-catalyzed Direct C-H Nitration and Intramolecular C-H Functionalization for Synthesis of 3-Nitro-1-(phenylsulfonyl)
  • Journal of Chemistry. (2023).
  • Journal of Organic and Pharmaceutical Chemistry. (2022). N-Difluoromethylindazoles.
  • Molecules. (Journal).
  • Molecules. (Journal).
  • ResearchGate. (Book Chapter). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. (Publication). Application of indazole compounds in OLED devices.
  • Molecules. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Wikipedia.
  • Molecules. (2015).
  • Chemical Engineering Transactions. (Journal). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • ResearchGate. (Request PDF). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • Journal of the American Chemical Society. (2024).
  • Molecules. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

Sources

Application Notes & Protocols: Strategic N-Protection and Deprotection of 6-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Protecting the Indazole Core

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a cornerstone for designing potent and selective drugs. The introduction of a 6-(difluoromethoxy) group further modulates the molecule's lipophilicity and metabolic stability, making 6-(difluoromethoxy)-1H-indazole a highly valuable building block in drug discovery programs.

However, the synthetic utility of this scaffold is complicated by the presence of two reactive nitrogen atoms in the pyrazole ring. During multi-step syntheses, unprotected N-H groups can interfere with subsequent reactions, leading to undesired side products, reduced yields, and complex purification challenges. Therefore, a robust N-protection strategy is not merely a procedural step but a critical element of the overall synthetic design.

The primary challenge in protecting indazoles is controlling regioselectivity. The indazole ring exists in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being thermodynamically more stable.[1] Consequently, functionalization can occur at either the N-1 or N-2 position. The outcome of a protection reaction is highly dependent on the choice of protecting group, base, solvent, and reaction temperature, which collectively dictate the kinetic versus thermodynamic pathway.[2][3] Under mildly acidic conditions, protection often favors the kinetically accessible N-2 position, whereas thermodynamic conditions can favor the more stable N-1 isomer.[3]

This guide provides a detailed analysis of common N-protection and deprotection strategies for 6-(difluoromethoxy)-1H-indazole, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.

Core Directive: A Logic-Based Workflow for Selecting a Protecting Group

The choice of a protecting group is dictated by the planned downstream chemical transformations. A group that is stable under one set of conditions may be labile under another. The following workflow provides a logical framework for selecting an appropriate N-protecting group for the 6-(difluoromethoxy)-1H-indazole core.

G start Start: 6-(Difluoromethoxy)-1H-indazole q1 Anticipated Downstream Chemistry? start->q1 acid Strongly Acidic Conditions? q1->acid Acid base Strongly Basic / Nucleophilic Conditions? q1->base Base / Nu: reductive Reductive Conditions (e.g., Hydrogenolysis)? q1->reductive Reduction acid->base No use_sem Use SEM Group (Stable to Acid/Base) acid->use_sem Yes base->reductive No use_boc_bn Use Boc or Benzyl Group (Stable to Base) base->use_boc_bn Yes use_sem_thp_boc Use SEM, THP, or Boc Group (Stable to Hydrogenolysis) reductive->use_sem_thp_boc Yes end_acid Deprotect with Acid (Boc, THP, SEM) reductive->end_acid No / Final Step end_base Deprotect with Base (Boc) reductive->end_base No / Final Step end_h2 Deprotect with H₂/Pd (Benzyl) reductive->end_h2 No / Final Step end_f Deprotect with F⁻ (SEM) reductive->end_f No / Final Step use_sem->base use_boc_bn->reductive

Caption: SEM protection and deprotection workflow.

Protocol 3.1.1: N-2 SEM Protection

  • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the indazole nitrogen. The reaction is typically performed in an anhydrous aprotic solvent like THF to prevent quenching of the base. The N-2 isomer is the kinetically favored product. [4][5]* Procedure:

    • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere at 0 °C, add a solution of 6-(difluoromethoxy)-1H-indazole (1.0 equiv) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-2 SEM-protected indazole.

Protocol 3.1.2: SEM Deprotection (Fluoride-Mediated)

  • Rationale: The high affinity of fluoride for silicon drives this deprotection. The fluoride ion attacks the silicon atom, initiating an elimination cascade that cleaves the C-O bond and liberates the free N-H. [6]This method is effective but may require elevated temperatures for N-SEM groups, which are known to be more robust than O-SEM groups. [7]* Procedure:

    • Dissolve the N-SEM protected indazole (1.0 equiv) in anhydrous THF (0.1 M).

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. [4][7] 4. Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

    • Perform an aqueous workup with saturated NH₄Cl solution, extract with ethyl acetate, dry the organic layer, and concentrate.

    • Purify the residue by column chromatography.

Protocol 3.1.3: SEM Deprotection (Acid-Mediated)

  • Rationale: The SEM group can also be cleaved under strong acidic conditions. This method is an alternative to fluoride but is incompatible with other acid-labile functional groups in the molecule.

  • Procedure:

    • Dissolve the N-SEM protected indazole (1.0 equiv) in ethanol (0.1 M).

    • Add concentrated aqueous HCl (e.g., 6M HCl, 3.0-5.0 equiv).

    • Heat the mixture to reflux until deprotection is complete as monitored by TLC or LC-MS. [4][5] 4. Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous NaHCO₃ solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers, and concentrate.

    • Purify by column chromatography if necessary.

The Boc Group: Versatile Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis due to its ease of installation and facile removal under acidic conditions. [8]While typically considered base-stable, it can be cleaved under specific basic conditions, particularly on electron-deficient nitrogen heterocycles like indazole. [9][10]

Caption: Boc protection and deprotection workflow.

Protocol 3.2.1: N-Boc Protection

  • Rationale: This standard procedure uses di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source. A base like triethylamine (TEA) is used as an acid scavenger, and a catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction. This method often yields the N-1 protected isomer as the major product.

  • Procedure:

    • Dissolve 6-(difluoromethoxy)-1H-indazole (1.0 equiv) in dichloromethane (DCM, 0.2 M).

    • Add triethylamine (TEA, 1.5 equiv), di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv), and a catalytic amount of DMAP (0.1 equiv).

    • Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to isolate the N-Boc protected indazole.

Protocol 3.2.2: Boc Deprotection (Acid-Mediated)

  • Rationale: Strong acids like trifluoroacetic acid (TFA) readily cleave the Boc group by protonating the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.

  • Procedure:

    • Dissolve the N-Boc protected indazole (1.0 equiv) in DCM (0.2 M) and cool to 0 °C.

    • Add trifluoroacetic acid (TFA, 5-10 equiv, or a 20-50% v/v solution in DCM) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours until completion (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent and carefully neutralize with saturated aqueous NaHCO₃.

    • Extract the product, dry the organic layer, concentrate, and purify as needed.

Protocol 3.2.3: Boc Deprotection (Base-Mediated)

  • Rationale: For substrates sensitive to strong acid, a basic deprotection can be highly effective. A catalytic amount of sodium methoxide in methanol can selectively cleave the N-Boc group on indazoles. [9][10]* Procedure:

    • Dissolve the N-Boc protected indazole (1.0 equiv) in dry methanol (0.1 M).

    • Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1-0.2 equiv of a 25% solution in methanol).

    • Stir the reaction at room temperature for 1-3 hours. [9] 4. Monitor completion by TLC. Upon completion, dilute with water and extract with ethyl acetate. [9] 5. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product. [9]

The THP Group: Mild Acid-Labile Protection

The tetrahydropyranyl (THP) group is an acetal that is easily installed under acidic conditions and removed under mild acidic conditions, making it orthogonal to base-labile or hydrogenation-labile groups. [11][12][13]The regioselectivity of THP protection on indazoles can be controlled by reaction time, with shorter times favoring the kinetic N-2 product and longer times allowing for equilibration to the thermodynamic N-1 product. [3][14]

Caption: THP protection and deprotection workflow.

Protocol 3.3.1: N-THP Protection

  • Rationale: The reaction proceeds via acid-catalyzed addition of the indazole nitrogen to 3,4-dihydro-2H-pyran (DHP). A catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) is sufficient. [11][13]* Procedure:

    • Dissolve 6-(difluoromethoxy)-1H-indazole (1.0 equiv) in DCM (0.2 M).

    • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).

    • Add a catalytic amount of p-TsOH monohydrate (0.05 equiv). [11] 4. Stir the mixture at room temperature. To favor the N-2 isomer, monitor closely and stop the reaction after 2-5 hours. For the N-1 isomer, allow the reaction to proceed for 18-24 hours. [3][14] 5. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

    • Dry the organic layer, concentrate, and purify by column chromatography to separate the isomers if necessary.

Protocol 3.3.2: THP Deprotection

  • Rationale: As an acetal, the THP group is readily hydrolyzed under mild acidic conditions. The use of an alcoholic solvent like methanol helps to trap the intermediate oxocarbenium ion.

  • Procedure:

    • Dissolve the N-THP protected indazole (1.0 equiv) in methanol (0.1 M).

    • Add a catalytic amount of p-TsOH monohydrate (0.1 equiv). [15][16] 3. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, neutralize the acid with a mild base (e.g., solid NaHCO₃ or TEA).

    • Remove the solvent under reduced pressure.

    • Perform a standard aqueous workup and extract the product, which can be further purified if needed. [11]

Summary of Protecting Group Strategies

Protecting GroupProtection Reagents & ConditionsRegioselectivityDeprotection ConditionsStability Profile
SEM NaH, SEM-Cl, THFN-2 (Kinetic) [4][5]1. TBAF, THF, reflux<[4]br>2. aq. HCl, EtOH, reflux [4][5]Stable to most acids, bases, nucleophiles, and reducing agents.
Boc (Boc)₂O, TEA, DMAP, DCMN-1 (Thermodynamic)1. TFA/DCM or HCl/Dioxane<[8]br>2. NaOMe, MeOH [9][10]Stable to base (most conditions), hydrogenolysis. Labile to strong acid.
THP DHP, p-TsOH (cat.), DCMN-2 (short time), N-1 (long time) [3][14]p-TsOH, MeOH [15][16]Stable to base, nucleophiles, and reducing agents. Labile to acid.
Benzyl (Bn) NaH, BnBr, THF/DMFMixture, often N-1 favoredH₂, Pd/C, MeOH/EtOAc [17]Stable to acid, base, and many nucleophiles. Labile to hydrogenolysis.

References

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. SpringerLink. Available at: [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. Available at: [Link]

  • Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Effect of 15-crown-5 on the regioselective N-alkylation of indazole 9, in the presence of NaH in THF. ResearchGate. Available at: [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. Available at: [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. Available at: [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. Available at: [Link]

  • Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Royal Society of Chemistry. Available at: [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. National Institutes of Health. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. Available at: [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available at: [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ACS Publications. Available at: [Link]

  • Bases. WordPress. Available at: [Link]

  • Regioselective n-2 arylation of indazoles. Google Patents.
  • [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. ACS Publications. Available at: [Link]

  • Methods for preparing indazole compounds. Google Patents.
  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. National Institutes of Health. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. National Institutes of Health. Available at: [Link]

  • A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. ResearchGate. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health. Available at: [Link]

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Prime Scholars. Available at: [Link]

  • Progress of N-Benzyl Removal. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Stability of N-Benzyl substituted indazoles? ResearchGate. Available at: [Link]

  • Indium-, magnesium-, and zinc-mediated debenzylation of protected 1H-tetrazoles: A comparative study. Universidade de Aveiro. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health. Available at: [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Synthesis of bioactive heterocycles starting from 6-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Bioactive Heterocycles from 6-(Difluoromethoxy)-1H-indazole

Executive Summary & Strategic Rationale

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). The 6-(difluoromethoxy) substituent is particularly valuable as a lipophilic bioisostere of the hydroxyl or methoxy group. It enhances membrane permeability and metabolic stability (blocking Phase I oxidation) while maintaining hydrogen bond acceptor capability.

This guide details the synthesis of bioactive heterocycles starting from 6-(difluoromethoxy)-1H-indazole (Compound 1) . We focus on a modular "Head-to-Tail" synthetic strategy commonly employed in drug discovery to generate libraries of VEGFR and PDGFR inhibitors.

Key Workflows Covered:

  • Regioselective N1-Alkylation: Controlling tautomeric equilibrium to install the "Tail" moiety.

  • C3-Activation (Iodination): Preparing the core for metal-catalyzed coupling.

  • Suzuki-Miyaura Cross-Coupling: Installing the bioactive "Head" group.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed to maximize regioselectivity and yield.[1] The critical decision point is the order of events: N-alkylation is performed before C3-functionalization to lock the tautomer and prevent catalyst poisoning by the free N-H during palladium coupling.

SynthesisPathway cluster_logic Regioselectivity Logic Start 6-(Difluoromethoxy)- 1H-indazole (1) Step1 Step 1: Regioselective N1-Alkylation Start->Step1 R-X, Base Inter1 N1-Substituted Intermediate (2) Step1->Inter1 Step2 Step 2: C3-Iodination (Electrophilic Subst.) Inter1->Step2 I2, KOH Inter2 3-Iodo-Indazole Core (3) Step2->Inter2 Step3 Step 3: Suzuki-Miyaura Coupling Inter2->Step3 Ar-B(OH)2, Pd cat. Final Bioactive Heterocycle (Kinase Inhibitor Analog) Step3->Final Logic1 NaH/THF Favors N1 (Thermodynamic) Logic2 Cs2CO3/DMF May yield N1/N2 mix

Figure 1: Modular synthetic workflow for converting 6-(difluoromethoxy)-1H-indazole into bioactive scaffolds. The pathway prioritizes N1-alkylation to define the pharmacophore tail early.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: To install a solubilizing or binding "tail" group (e.g., benzyl, alkyl) at the N1 position with >95% regioselectivity over N2.

Mechanism: The 1H-indazole anion is an ambident nucleophile. Under thermodynamic control (high temperature) or using hard bases (NaH) in non-polar aprotic solvents (THF), alkylation favors the N1 position due to the stability of the resulting aromatic system (benzenoid structure preserved).

Materials:

  • Substrate: 6-(Difluoromethoxy)-1H-indazole (1.0 equiv)

  • Electrophile: Benzyl bromide or Alkyl iodide (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Dissolve 6-(difluoromethoxy)-1H-indazole in anhydrous THF. Cool to 0°C in an ice bath.

  • Base Addition: Add NaH portion-wise over 10 minutes. (Caution: Hydrogen gas evolution). Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.

  • Alkylation: Re-cool to 0°C. Add the electrophile dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Checkpoint: N1-product is typically less polar (higher Rf) than N2-product.

  • Workup: Quench with sat. NH4Cl (aq).[1] Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Validation (Expected):

  • Yield: 85–95%

  • Regioselectivity (N1:N2): >10:1 (confirmed by NOESY NMR: Cross-peak between N1-CH2 and C7-H is diagnostic).

Protocol B: C3-Iodination

Objective: To activate the C3 position for subsequent cross-coupling.

Mechanism: Electrophilic aromatic substitution. The N1-alkyl group directs electrophiles to C3. Iodine is preferred over bromine for higher reactivity in Suzuki couplings.

Materials:

  • Substrate: N1-substituted 6-(difluoromethoxy)-indazole (from Protocol A)

  • Reagent: Iodine (I2) (2.0 equiv)

  • Base: Potassium Hydroxide (KOH) pellets (3.0 equiv)

  • Solvent: DMF (0.5 M)

Procedure:

  • Dissolution: Dissolve the substrate in DMF.

  • Reagent Addition: Add powdered KOH and Iodine.

  • Reaction: Stir at RT for 2–4 hours. The dark iodine color will fade slightly but persist.

  • Quench: Pour the mixture into a 10% NaHSO3 (sodium bisulfite) aqueous solution. This reduces excess iodine (color changes from brown to yellow/white precipitate).

  • Isolation: Filter the solid precipitate. Wash copiously with water to remove DMF and inorganic salts.

  • Drying: Dry the solid under high vacuum at 45°C.

Data Validation (Expected):

  • Yield: 90–98%

  • Purity: >95% (often requires no chromatography).

  • 1H NMR: Disappearance of the C3-H singlet (typically ~8.0 ppm).

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: To couple the indazole core with an aryl/heteroaryl boronic acid (the "Head" group), creating the final bioactive scaffold.

Materials:

  • Substrate: 3-Iodo-intermediate (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (5 mol%) or Pd(PPh3)4 (5 mol%)

  • Base: 2M Na2CO3 (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na2CO3.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2–4 hours.

    • Note: The 6-OCF2H group is stable under these basic conditions.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.[3]

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc gradients).

Data Summary & Troubleshooting

Table 1: Optimization of N-Alkylation Conditions

EntryBaseSolventTempN1:N2 Ratio*YieldNotes
1K2CO3DMF80°C60:4088%Poor selectivity (kinetic control).
2Cs2CO3DMFRT75:2590%Improved, but separation difficult.
3NaH THF 0°C -> RT >95:5 92% Recommended Protocol.
4t-BuOKTHFRT90:1085%Acceptable alternative.

*Determined by crude 1H NMR integration of the benzylic/alkyl protons.

Troubleshooting Guide:

  • Low Suzuki Yield: If the reaction stalls, switch to Pd(dppf)Cl2 (better for sterically hindered or electron-poor substrates) and increase temperature to 100°C. Ensure strict oxygen-free conditions to prevent homocoupling of the boronic acid.

  • N2-Alkylation Contamination: If N2 isomer forms, it usually elutes after the N1 isomer on silica gel. Use a slower gradient (e.g., 0-10% EtOAc in Hexane over 20 mins) to separate.

References

  • Vertex Pharmaceuticals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1][2] Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Link

  • Moreau, P., et al. (2023). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Link

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules. Link

  • National Institutes of Health (NIH). (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. PMC. Link

Sources

Application Note: Precision C-H Activation of the 6-(Difluoromethoxy)-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the 6-(Difluoromethoxy)-1H-indazole scaffold. It synthesizes established C-H activation methodologies with specific considerations for the difluoromethoxy (


) substituent.

Abstract

The 6-(Difluoromethoxy)-1H-indazole scaffold represents a high-value pharmacophore in kinase inhibitor design (e.g., FGFR, PLK4 inhibitors). The C6-


 group acts as a lipophilic hydrogen bond donor (

modulation) and a metabolic block against O-dealkylation. However, its electronic properties and base-sensitivity present specific challenges during late-stage functionalization (LSF). This guide details protocols for regioselective C3-H arylation and C7-H functionalization, leveraging the unique electronic bias introduced by the C6-substituent.

Part 1: Chemical Space & Reactivity Profile

The Electronic Landscape

The 6-(Difluoromethoxy) group is a "deactivated" ether. Unlike a methoxy group (


), the 

group is weakly electron-withdrawing (

) due to the high electronegativity of the fluorine atoms.
  • Impact on C3 (Pyrazole Ring): The electron-withdrawing nature of the C6-substituent slightly reduces the nucleophilicity of the C3 position compared to unsubstituted indazoles. However, C3 remains the most reactive site for electrophilic palladation.

  • Impact on C7 (Benzene Ring): The C6-

    
     group exerts an ortho-directing effect via acidity. The inductive withdrawal acidifies the C7-H bond, facilitating the Concerted Metallation-Deprotonation (CMD) mechanism used in Pd-catalyzed C-H activation.
    
  • Stability Warning: The benzylic-like proton of the

    
     group (
    
    
    
    ) is susceptible to deprotonation by strong bases (e.g., LiHMDS,
    
    
    -BuLi), leading to difluorocarbene extrusion. Protocols must utilize carbonate or phosphate bases.
Reactivity Map (Graphviz)

IndazoleReactivity cluster_conditions Reaction Conditions Core 6-(Difluoromethoxy)-1H-indazole C3 C3 Position (Primary Target) Core->C3 High Reactivity (Electrophilic/Radical) C7 C7 Position (Secondary Target) Core->C7 Steric Constraint Requires Directing Group OCF2H 6-OCF2H Group (Modulator) OCF2H->C3 Inductive Deactivation (Minor) OCF2H->C7 Acidifies C-H Bond (Promotes CMD) Base Avoid Strong Bases (Use K2CO3/Cs2CO3) OCF2H->Base Stability Limit

Caption: Reactivity vectors for the 6-(Difluoromethoxy)-1H-indazole scaffold. The C6-substituent acidifies the C7-H bond while maintaining C3 accessibility.

Part 2: Protocol A — Direct C3-H Arylation

Application: Rapid installation of aryl/heteroaryl groups for library expansion. Mechanism: Pd(II)/Pd(0) catalytic cycle via Concerted Metallation-Deprotonation (CMD).

Experimental Rationale
  • Catalyst:

    
     is the precatalyst of choice.
    
  • Ligand: 1,10-Phenanthroline is strictly required. It prevents the formation of Pd-black (inactive) and stabilizes the cationic Pd-species necessary for electrophilic attack at C3.

  • Base:

    
     is preferred over 
    
    
    
    for cost, though Silver salts can lower the reaction temperature if the substrate is thermally sensitive.
  • Solvent: DMA (Dimethylacetamide) provides the necessary polarity to solubilize the carbonate base.

Step-by-Step Protocol

Scale: 1.0 mmol Indazole substrate.

  • Preparation:

    • Dry a 20 mL reaction vial (microwave-compatible or pressure tube) and equip with a magnetic stir bar.

    • Weigh 6-(Difluoromethoxy)-1H-indazole (1.0 equiv, 1.0 mmol).

    • Add Aryl Iodide (1.2 equiv). Note: Aryl Bromides require higher temps (140°C).

    • Add

      
        (5 mol%, 11 mg).
      
    • Add 1,10-Phenanthroline (10 mol%, 18 mg).

    • Add

      
        (2.0 equiv, 276 mg).
      
  • Solvation & Degassing:

    • Add anhydrous DMA (3.0 mL, 0.33 M concentration).

    • Critical Step: Sparge the mixture with Argon for 5 minutes. Oxygen inhibits the reduction of Pd(II) to the active Pd(0) species in the initial cycle.

  • Reaction:

    • Seal the vessel.

    • Heat to 100–110°C for 16 hours.

    • Monitoring: Check LCMS for the disappearance of the indazole peak (

      
      ).
      
  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and filter through a Celite pad to remove Pd-black and inorganic salts.

    • Wash the filtrate with Water (3 x 10 mL) to remove DMA (critical to prevent streaking during chromatography).

    • Dry over

      
      , concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
      

Table 1: Troubleshooting C3-Arylation

IssueProbable CauseCorrective Action
Low Conversion Inactive CatalystEnsure 1,10-Phenanthroline is fresh; Switch to

(oxidant/base).
C3/N1 Mixture Competitive N-ArylationUse bulky N1-protecting groups (THP, SEM) if direct C-H fails, then deprotect.
Defluorination Base too strongEnsure temp does not exceed 120°C; strictly avoid alkoxide bases (

).

Part 3: Protocol B — Directed C7-H Functionalization

Application: Accessing the "difficult" C7 position for macrocyclization or orthogonal substitution. Challenge: The C7 position is sterically crowded by the C6-


 group. However, the electron-withdrawing nature of the C6 group increases the acidity of the C7-H bond, actually favoring the CMD mechanism once the catalyst is docked.
Experimental Rationale
  • Directing Group (DG): A transient or removable DG on N1 is required to guide the metal to C7. An N-Acetyl or N-Pyrimidine group is standard.

  • Catalyst: Ruthenium or Palladium systems are effective. The Guillaumet protocol (Pd/Phen) is adapted here for its robustness with electron-poor indazoles.

Step-by-Step Protocol (C7-Arylation)

Substrate Requirement: N1-Methyl or N1-SEM protected 6-(difluoromethoxy)indazole. Note: Free N-H indazoles will not react at C7 selectively.

  • Preparation:

    • In a Schlenk tube, combine N1-Methyl-6-(difluoromethoxy)indazole (0.5 mmol).

    • Add Aryl Iodide (1.5 equiv).

    • Add

      
        (10 mol%).
      
    • Add 1,10-Phenanthroline (20 mol%).

    • Add

      
        (2.0 equiv). Cesium is superior for the sterically demanding C7 position due to the "Cesium Effect" (solubility/basicity).
      
  • Reaction:

    • Add DMA (2.0 mL).

    • Heat to 140°C (Reflux) for 24–48 hours.

    • Note: The higher temperature is required to overcome the steric barrier of the C6-

      
       group.
      
  • Purification:

    • Standard EtOAc/Brine workup.[1]

    • Caution: C7-arylated products often have similar Rf values to starting materials due to the twist of the aryl ring. Use high-performance silica or C18 reverse-phase chromatography.

Part 4: Workflow Visualization

Workflow Start Start: 6-(Difluoromethoxy)-1H-indazole Decision Target Position? Start->Decision PathC3 C3-H Activation (High Reactivity) Decision->PathC3 C3-Arylation PathC7 C7-H Activation (Sterically Hindered) Decision->PathC7 C7-Arylation StepC3_1 Reagents: Ar-I, Pd(OAc)2, Phen, K2CO3 PathC3->StepC3_1 StepC3_2 Conditions: DMA, 110°C, 16h StepC3_1->StepC3_2 ProductC3 Product: 3-Aryl-6-(OCF2H)-indazole StepC3_2->ProductC3 StepC7_Prep Req: N1-Protection (Me/SEM) PathC7->StepC7_Prep StepC7_1 Reagents: Ar-I, Pd(OAc)2, Phen, Cs2CO3 StepC7_Prep->StepC7_1 StepC7_2 Conditions: DMA, 140°C, 48h StepC7_1->StepC7_2 ProductC7 Product: 7-Aryl-6-(OCF2H)-indazole StepC7_2->ProductC7

Caption: Decision tree for functionalizing the 6-(Difluoromethoxy)-1H-indazole scaffold.

References

  • Ye, M., et al. "A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles." Chemical Science, 2013. Link

  • El Kazzouli, S., et al. "Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles."[3] Journal of Organic Chemistry, 2014. Link

  • BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides, 2025. Link

  • Yamaguchi, J., et al. "C-H Activation of Heterocycles: Indazoles." Angewandte Chemie International Edition, 2012. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[4] Link

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 6-(Difluoromethoxy)-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 6-(Difluoromethoxy)-1H-indazole

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support center. You are likely here because 6-(Difluoromethoxy)-1H-indazole (6-DFMI) is refusing to dissolve in your standard reaction solvent (DCM, Toluene) or is crashing out of solution during biological assay preparation.

The Root Cause: This molecule presents a "perfect storm" for solubility issues. The indazole core possesses a strong hydrogen-bond donor (N-H) and acceptor (N:) motif, creating a high-energy crystal lattice (often called "brick dust"). The 6-difluoromethoxy substituent (


) adds significant lipophilicity (

) while simultaneously withdrawing electron density from the ring. This increases the acidity of the N-H proton compared to unsubstituted indazole, strengthening intermolecular interactions in the solid state.

This guide provides field-proven protocols to overcome these thermodynamic barriers.

Part 1: Solvent Compatibility Matrix

User Question: "I'm trying to dissolve 6-DFMI in Dichloromethane (DCM) for an acylation reaction, but it remains a suspension. What solvents actually work?"

Technical Response: DCM is a poor solvent for unsubstituted indazoles because it cannot disrupt the intermolecular N-H···N hydrogen bonding network. You must use solvents with high dipole moments or Hydrogen Bond Acceptor (HBA) capacity.

Solubility Performance Table (at 25°C)

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO High (>50 mg/mL) Ideal for stock solutions and biological assays. Hard to remove.
Polar Aprotic DMF / NMP High (>40 mg/mL) Preferred for

or coupling reactions requiring heat (>80°C).
Ether THF Moderate Good for reactions. Solubility improves significantly with slight heating (40°C).
Ether 2-MeTHF Moderate Green Alternative. Better solubility than THF due to lipophilicity match with

.
Chlorinated DCM / CHCl3 Poor (<1 mg/mL) Avoid unless N-protected. Requires solubilizing additives (see Part 3).
Alcohol Methanol Moderate Good for transfers, but may compete as a nucleophile in reactions.
Hydrocarbon Toluene/Hexane Insoluble Use only as anti-solvents for precipitation/crystallization.

Part 2: Troubleshooting Biological Assay Preparation

User Question: "My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. How do I keep it in solution?"

Technical Response: The hydrophobic effect drives the lipophilic


 group to aggregate in water. You must control the "transition" from pure DMSO to aqueous buffer using a Step-Down Dilution Protocol .
Protocol: Kinetic Solubility Optimization
  • Prepare Master Stock: Dissolve 6-DFMI in 100% DMSO to 10 mM. Vortex for 60 seconds. If visible particles remain, sonicate at 40 kHz for 5 minutes.

  • Intermediate Dilution (The Critical Step): Do not pipette directly into 100% buffer.

    • Prepare a "Intermediate Solvent" of 50% DMSO / 50% Water .

    • Dilute your Master Stock 1:10 into this mixture.

  • Final Dilution: Pipette the Intermediate Mix into your assay buffer.

    • Target: Final DMSO concentration < 1% (or as tolerated by your protein).[1]

    • Additives: If precipitation persists, add 0.05% Tween-20 or 0.1% Pluronic F-127 to the assay buffer before adding the compound. These surfactants stabilize the difluoromethoxy tail.

Part 3: Reaction Engineering (Overcoming Insolubility in Synthesis)

User Question: "I need to run a reaction in a non-polar solvent (DCM) because my reagent is water-sensitive. How do I solubilize the indazole?"

Technical Response: You cannot fight the lattice energy with solvent alone. You must chemically mask the N-H donor. We recommend a Transient Silylation or N-Protection strategy.

Strategy A: Transient Silylation (For One-Pot Reactions)

If you are reacting at the C3 position or the benzene ring, temporarily mask the nitrogen.

  • Suspend 6-DFMI in DCM.

  • Add 2.5 equivalents of TMSCl (Trimethylsilyl chloride) and 3.0 equivalents of Et3N .

  • Result: The mixture will turn clear within 15 minutes as the N-TMS species forms. This species is highly soluble in DCM.

  • Proceed with your reaction. The TMS group is easily removed during the aqueous workup.

Strategy B: The "Masking" Workflow (Permanent Protection)

For multi-step synthesis, install a lipophilic protecting group.

ProtectionStrategy Start Insoluble 6-DFMI Decision Select Protecting Group Start->Decision THP THP (Tetrahydropyranyl) Acid Labile Decision->THP Standard SEM SEM (Trimethylsilylethoxymethyl) Fluoride Labile Decision->SEM Stable to Bases Boc Boc (tert-Butyloxycarbonyl) Acid/Thermal Labile Decision->Boc Easy Removal Soluble High Solubility in DCM/EtOAc THP->Soluble SEM->Soluble Boc->Soluble

Figure 1: Decision matrix for N-protection strategies to induce organic solubility.

Part 4: Purification & Workup Guide

User Question: "The compound streaks on silica gel columns and co-elutes with impurities. How do I purify it?"

Technical Response: Indazoles are "sticky" on silica because the basic Nitrogen (N2) interacts with the acidic silanols of the stationary phase. The electron-withdrawing


 group makes the N-H proton acidic (

), causing peak tailing.
The "Buffered Eluent" Protocol

Do not use straight Hexane/Ethyl Acetate. You must modify the pH of the mobile phase.[2]

  • The Modifier: Add 1% Triethylamine (TEA) to your eluent system if your product is stable to base. This blocks the silica silanols.

    • Alternative: If you need to suppress ionization of the N-H, use 0.5% Acetic Acid .

  • Solid Loading: Do not attempt to load the column with a DCM solution (it will precipitate at the top).

    • Dissolve crude in minimal Acetone or THF.

    • Add Celite or Silica (ratio 1:2 w/w).

    • Evaporate to dryness (free-flowing powder).

    • Load the powder cartridge onto the column.

Part 5: Mechanistic Insight (Why this happens)

To understand why 6-DFMI behaves this way, we must look at the electronic effects.

ElectronicEffects Substituent 6-OCF2H Group (Electron Withdrawing) Core Indazole Ring Substituent->Core Inductive Effect (-I) Effect1 Decreased pKa of N-H (More Acidic) Core->Effect1 Effect2 Increased Lipophilicity (LogP Increase) Core->Effect2 Consequence1 Stronger H-Bond Donation in Lattice Effect1->Consequence1 Consequence2 Insoluble in Water & Non-Polar Organics Effect2->Consequence2 Consequence1->Consequence2 Synergistic Insolubility

Figure 2: The structure-property relationship driving the solubility profile of 6-(Difluoromethoxy)-1H-indazole.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008, 10 , 31-36. Link

  • Indazole Acidity Data: Catalan, J., et al. "Acidity and Basicity of Indazoles." J. Am. Chem. Soc., 1988, 110 , 4105-4111. (Establishes pKa trends for substituted indazoles). Link

  • Purification Strategies: "Strategies for the Purification of Ionizable Compounds." Chromatography Today, 2014. (General guide on TEA/Acid modifiers). Link

  • Difluoromethoxy Group Properties: Zafrani, Y., et al. "Difluoromethoxy- and Trifluoromethoxy- Groups: A physicochemical comparison." J. Med. Chem., 2017.[3] (Explains the lipophilicity/acidity balance). Link

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.

Sources

Stability of the difluoromethoxy group under harsh acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information on the stability of the difluoromethoxy (-OCF₂H) group, a critical functional group in modern medicinal chemistry. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges of working with this unique moiety under harsh acidic and basic conditions.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability of the difluoromethoxy group, providing a foundational understanding for experimental design.

Q1: How does the difluoromethoxy group generally compare to methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups in terms of stability?

The difluoromethoxy group's stability is intermediate between the methoxy and trifluoromethoxy groups. The strong carbon-fluorine bonds in the -OCF₂H group contribute to its high metabolic stability, making it more resistant to oxidative metabolism than the methoxy group.[1][2] This increased stability can lead to longer drug half-lives.[1][2] While generally stable, it is not as chemically inert as the trifluoromethoxy group under all conditions.

Q2: What are the key factors that influence the stability of the difluoromethoxy group in a molecule?

The stability of the difluoromethoxy group is not absolute and is influenced by several factors:

  • Electronic Environment : The electron-withdrawing or donating nature of adjacent functional groups can significantly impact stability. Electron-withdrawing groups can increase the acidity of the -OCF₂H proton, potentially making it more susceptible to base-mediated reactions.[2][3]

  • Steric Hindrance : Bulky neighboring groups can sterically shield the difluoromethoxy group, hindering access by reagents and thus enhancing its stability.

  • Reaction Conditions : Temperature, pH, and the specific reagents used are critical. Harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation.

Q3: Is the difluoromethoxy group susceptible to cleavage under acidic conditions?

Generally, the difluoromethoxy group is considered stable under many acidic conditions. However, very strong acids, particularly at high temperatures, can lead to hydrolysis. The mechanism often involves protonation of the ether oxygen, followed by nucleophilic attack.

Q4: What about the stability of the difluoromethoxy group under basic conditions?

The difluoromethoxy group is more susceptible to degradation under basic conditions compared to acidic conditions. The primary pathway for degradation is often an E1cB (Elimination Unimolecular conjugate Base) type mechanism, where a strong base abstracts the acidic proton of the -OCF₂H group, leading to subsequent elimination.[4]

Q5: Can the difluoromethoxy group participate in hydrogen bonding, and how does this affect its reactivity?

Yes, the hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor.[1][2][5][6] This capability is a valuable feature in drug design for interacting with biological targets.[1][2] However, this hydrogen bond donating ability can also influence its reactivity, for instance, by participating in intramolecular interactions that may facilitate cleavage of adjacent functional groups.[4][7]

II. Troubleshooting Guide: Stability Under Harsh Conditions

This section provides detailed troubleshooting for specific experimental challenges involving the difluoromethoxy group.

Issue 1: Unexpected Cleavage of the Difluoromethoxy Group Under Acidic Conditions

Scenario: You are performing a reaction in the presence of a strong acid (e.g., concentrated HCl, H₂SO₄, or TFA) at elevated temperatures and observe the loss of the -OCF₂H group, often resulting in the formation of a phenol.

Causality and Mechanistic Insights:

Under harsh acidic conditions, the ether oxygen of the difluoromethoxy group can be protonated, making the carbon atom more electrophilic. A subsequent nucleophilic attack, either by water present in the medium or another nucleophile, can lead to cleavage.

Troubleshooting Protocol:
  • Lower the Reaction Temperature: Often, reducing the temperature is sufficient to prevent cleavage while still allowing the desired reaction to proceed, albeit at a slower rate.

  • Use a Milder Acid: If possible, substitute the strong acid with a milder one. For example, consider using a Lewis acid or a weaker Brønsted acid.

  • Reduce Acid Concentration: Using a lower concentration of the strong acid can sometimes mitigate the degradation.

  • Anhydrous Conditions: If water is the suspected nucleophile, performing the reaction under strictly anhydrous conditions can prevent hydrolysis.

  • Protecting Group Strategy: In cases where the -OCF₂H group is exceptionally labile due to the molecular context, consider a protecting group strategy for other functional groups that require harsh conditions for transformation.[8][9][10][11]

Issue 2: Degradation of the Difluoromethoxy Group Under Basic Conditions

Scenario: During a reaction involving a strong base (e.g., NaOH, KOH, NaH, or organolithium reagents), you observe decomposition of your starting material containing a difluoromethoxy group.

Causality and Mechanistic Insights:

The proton of the difluoromethoxy group is acidic and can be abstracted by a strong base.[12][13] The resulting carbanion can be unstable and undergo elimination of a fluoride ion to form a difluorocarbene, which can then react further.

Troubleshooting Protocol:
  • Use a Weaker Base: Whenever the reaction chemistry allows, opt for a weaker base. For instance, carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DBU) are often sufficient and less likely to cause degradation.

  • Control Stoichiometry: Use the minimum required amount of the strong base. An excess of a strong base significantly increases the likelihood of side reactions.

  • Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., 0 °C, -78 °C) to control the reactivity of the strong base and minimize decomposition.

  • Solvent Choice: The choice of solvent can influence the basicity of the reagent. Aprotic polar solvents are generally preferred.

  • Alternative Synthetic Route: If the desired transformation is incompatible with the stability of the difluoromethoxy group, a redesign of the synthetic route might be necessary to introduce the -OCF₂H group at a later stage.

Data Summary: General Stability Guidelines
ConditionReagent ExamplesTemperatureGeneral Stability of -OCF₂HKey Considerations
Strongly Acidic Conc. HCl, H₂SO₄, TFAHigh (> 80 °C)Potentially UnstableRisk of hydrolysis.
Conc. HCl, H₂SO₄, TFARoom TempGenerally StableMonitor for slow degradation over long reaction times.
Mildly Acidic Acetic Acid, Lewis AcidsVariousGenerally StableTypically compatible.
Strongly Basic NaOH, KOH, NaH, n-BuLiRoom TempPotentially UnstableRisk of deprotonation and subsequent elimination.
NaOH, KOH, NaH, n-BuLiLow (< 0 °C)Often ToleratedCareful control of stoichiometry and temperature is crucial.
Mildly Basic K₂CO₃, Et₃N, DBUVariousGenerally StableWidely used and compatible with the -OCF₂H group.
Experimental Workflow: Assessing -OCF₂H Stability

For a novel compound, it is prudent to perform a preliminary stability study.

Protocol for Stability Assessment:
  • Sample Preparation: Prepare separate solutions of your compound in representative acidic, basic, and neutral media (e.g., 1M HCl in dioxane, 1M NaOH in methanol, and methanol alone).

  • Incubation: Stir the solutions at both room temperature and an elevated temperature (e.g., 60 °C).

  • Time-Point Analysis: Withdraw aliquots at various time points (e.g., 1h, 4h, 24h).

  • Quenching and Analysis: Neutralize the aliquots and analyze by a suitable method (e.g., LC-MS, NMR) to quantify the remaining starting material and identify any degradation products.

Visualization of Degradation Pathways

The following diagrams illustrate the potential degradation pathways of the difluoromethoxy group under harsh conditions.

cluster_acid Acidic Conditions cluster_base Basic Conditions A_Start R-O-CF₂H A_Protonation R-O⁺(H)-CF₂H A_Start->A_Protonation + H⁺ A_Cleavage R-OH + [CF₂H]⁺ A_Protonation->A_Cleavage + Nu⁻ B_Start R-O-CF₂H B_Deprotonation R-O-CF₂⁻ B_Start->B_Deprotonation + Base B_Elimination R-O⁻ + :CF₂ B_Deprotonation->B_Elimination - F⁻

Caption: Potential degradation pathways of the difluoromethoxy group.

Logical Flow for Experimental Design

This flowchart provides a decision-making framework when planning a synthesis involving a difluoromethoxy-containing compound.

Start Proposed Reaction on -OCF₂H Containing Molecule Condition_Check Are harsh acidic or basic conditions required? Start->Condition_Check Proceed Proceed with caution. Monitor reaction closely. Condition_Check->Proceed No Stability_Test Perform a preliminary stability test. Condition_Check->Stability_Test Yes Alternative Consider alternative milder conditions or a different synthetic route. Stability_Test->Alternative

Sources

Technical Support Center: Volatile Difluorocarbene Reagents in Indazole Synthesis

[1]

Topic: Handling Volatile Difluorocarbene Sources for Indazole Functionalization Ticket ID: IND-CF2-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Advanced Synthesis Support Hub

You are accessing this guide because your workflow involves the introduction of difluorocarbene (



This is a high-risk, high-reward transformation.[1] The difluorocarbene intermediate is a transient, electrophilic gas that is prone to rapid dimerization (forming tetrafluoroethylene) or hydrolysis if not handled with precise phase-transfer and temperature controls.[1]

This guide replaces standard operating procedures with causality-driven troubleshooting and self-validating protocols .

Module 1: Reagent Selection & Activation Dynamics

Before troubleshooting low yields, confirm you are using the correct generator for your substrate's stability profile.[1] The "volatile source" is rarely the gas itself anymore (Freon-22), but rather a solid/liquid precursor that releases volatiles in situ.[1]

Comparative Reagent Analysis
ReagentCommon NameActivation TriggerVolatile ByproductsRisk ProfileBest For

SCDA (Sodium chlorodifluoroacetate)Heat (

C or

C w/ base)

(Rapid evolution)
High Pressure (Vessel burst risk)Cost-effective, robust substrates (non-base sensitive).[1]

TFDA (Chen's Reagent)Fluoride (

) or Lewis Base

,

,

Chemical Burns (Severe skin blistering)Acid/Base sensitive substrates; mild conditions.[1]

Freon-22 (Chlorodifluoromethane)Strong Base (

)
Gas feedRegulatory/Ozone (Montreal Protocol)Large scale flow chemistry (if permitted).[1]

PDFA (Xiao's Reagent)Heat (

C)

,

ModerateHigh value intermediates requiring neutral pH.[1]
Mechanism of Volatile Generation

Understanding the breakdown pathway is critical for timing your substrate addition.

CF2_Generationcluster_0Precursorscluster_1Activationcluster_2Active SpeciesSCDASCDA (Solid)ClCF2CO2NaHeatHeat (>90°C)- CO2 (Gas)SCDA->HeatDecarboxylationTFDATFDA (Liquid)FO2SCF2CO2TMSFluorideF- Source- CO2, - SO2TFDA->FluorideDesilylationAnion[CF2Cl]- or [CF2SO2F]-Heat->AnionFluoride->AnionCarbene:CF2 (Singlet)(Electrophilic Gas)Anion->CarbeneAlpha-Elimination(-Cl or -SO2F)ProductProductCarbene->ProductIndazole TrapWasteWasteCarbene->WasteDimerization(C2F4 Gas)

Figure 1: Activation pathways for common difluorocarbene sources.[1] Note that both pathways generate gas (


2

Module 2: Critical Protocol - -Difluoromethylation

The most common failure mode is protonation of the intermediate anion by trace water, forming

The "Dry-Phase" Protocol (Using SCDA)

Recommended for initial screening due to cost and distinct endpoints.[1]

  • System Prep: Flame-dry a heavy-walled pressure tube (Ace or Q-tube). Standard Schlenk flasks are insufficient for the

    
     pressure generated.
    
  • Stoichiometry:

    • Indazole Substrate: 1.0 equiv

    • SCDA (

      
      ): 2.5 - 3.0 equiv (Excess is required due to volatility loss).
      
    • Base:

      
       (anhydrous): 2.0 equiv.
      
    • Solvent: DMF or NMP (Must be anhydrous; water content

      
       ppm).
      
  • The "Hot-Drop" Technique (Crucial Step):

    • Do not mix everything cold and heat up. The SCDA will decompose before the indazole is deprotonated.

    • Step A: Heat Indazole + Base in DMF to

      
      C for 30 mins to ensure 
      
      
      -deprotonation.
    • Step B: Add SCDA in 3 portions over 1 hour while maintaining

      
      C. This maintains a steady concentration of 
      
      
      relative to the nucleophile.
  • Quench: Cool to

    
    C before venting. Venting hot releases toxic volatiles and potential aerosols.
    

Module 3: Troubleshooting & FAQs

Issue 1: "I am getting low conversion (<20%)."

Diagnosis: The carbene is dying before it hits the indazole.

  • Check Water: If your solvent is "wet," the

    
     precursor protonates to form 
    
    
    (a gas that bubbles out).[1]
  • Check Stirring:

    
     generation is heterogeneous with SCDA. If the solid salt settles, generation stops.[1]
    
  • Check Temperature: SCDA requires

    
    C to decompose efficiently without additives.[3] If you are running at 
    
    
    C, you are just stirring salt.[1]
Issue 2: "I have a mixture of and isomers."

Diagnosis: Indazoles are ambident nucleophiles.

  • The Science: The

    
     position is thermodynamically favored, but 
    
    
    is kinetically accessible.
  • The Fix:

    • Solvent Switch: Switch from DMF to Acetonitrile (MeCN) or Dioxane . MeCN often improves

      
       selectivity due to tighter ion pairing with the base.
      
    • Base Switch: Use KOH or NaOH (if using Freon-22/gas route). The cation size (

      
       vs 
      
      
      ) influences the coordination to the
      
      
      nitrogen, blocking it.[1]
    • Reference Benchmark:

      
      -alkylation with 
      
      
      using KOH/MeCN typically yields >95:1
      
      
      selectivity [1].
Issue 3: "The reaction vessel pressurized dangerously."

Diagnosis: Rapid decarboxylation of SCDA.

  • Calculation: 1 mmol of SCDA generates 1 mmol of

    
    . In a 5mL headspace, 10 mmol of reagent can generate >40 bar of pressure if not vented or dissolved.
    
  • Solution: Use a vessel rated for 150 psi. Do not fill the vessel more than 50% volume.

Troubleshooting Logic Tree

TroubleshootingStartProblem DetectedIssue_YieldLow Yield / No ReactionStart->Issue_YieldIssue_SelectivityPoor N1:N2 RatioStart->Issue_SelectivityIssue_SafetyPressure Spike / ExothermStart->Issue_SafetyCheck_WaterCheck Solvent Water Content(Is it anhydrous?)Issue_Yield->Check_WaterCheck_BaseCheck Base/Solvent SystemIssue_Selectivity->Check_BaseCheck_ScaleCheck Headspace/ScaleIssue_Safety->Check_ScaleCheck_TempCheck Bath Temp(SCDA needs >95°C)Check_Water->Check_TempYes (Dry)Dry_SolventAction: Distill DMF/NMPor use Molecular SievesCheck_Water->Dry_SolventNo (Wet)Increase_TempAction: Increase to 100-110°CCheck_Temp->Increase_TempToo LowChange_CondAction: Switch to KOH / MeCN(Favors N1)Check_Base->Change_CondReduce_LoadAction: Reduce loading orswitch to Flow ChemistryCheck_Scale->Reduce_Load

Figure 2: Decision matrix for optimizing difluoromethylation reactions.

Module 4: Safety & Handling Directives

The "Delayed Decomposition" Hazard

SCDA and TFDA can exhibit an induction period. You may heat the reaction for 30 minutes with no pressure change, followed by a rapid, runaway decomposition.

  • Rule: Never open a hot vessel. The sudden pressure drop can cause the solvent to flash-boil, spraying the reaction mixture.

TFDA Specifics (Chemical Burns)

TFDA contains a fluorosulfonyl group (

HF (Hydrofluoric Acid)1
  • PPE: Double gloving (Nitrile + Laminate) is mandatory.

  • First Aid: Calcium gluconate gel must be present on the bench before opening the bottle.

Waste Disposal

The reaction mixture will contain residual fluoride salts and potentially unreacted alkylating agents.

  • Quench: Pour into saturated

    
     to neutralize any generated HF or acidic byproducts.
    
  • Segregation: Do not mix with glass waste if HF was generated (etches glass, weakens containers).[1]

References

  • Regioselective N-Alkylation of Indazoles

    • Title: An Efficient and Regioselective Difluoromethylation of 3-Iodoindazole with Chlorodifluoromethane.

    • Source: Synthesis (2010).
    • Context: Establishes as the gold standard for selectivity (99:1).
  • TFDA (Chen's Reagent)

    • Title: An Unexpected Reaction of Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA) with Imidazoles.[2][4]

    • Source: Organic Letters (2006).
    • Context: Details the decomposition pathway and interaction with nitrogen heterocycles.[3]

    • URL:[Link][1]

  • Sodium Chlorodifluoroacetate (SCDA)

    • Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.[1]

    • Source: Organic Letters (2013).
    • Context: Provides the robust, high-temperature protocol for using SCDA with various nucleophiles.
    • URL:[Link][1]

  • General Reagent Safety

    • Title: Preparation and Use of a New Difluorocarbene Reagent (TFDA Safety Note).
    • Source: Organic Syntheses (2003).[5]

    • Context: Explicit warnings regarding skin contact and blistering from fluorosulfonyl groups.[5]

    • URL:[Link][1][5]

Resolving tautomeric equilibrium challenges in 1H-indazole analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Resolving Tautomeric Equilibrium Challenges in Indazole Scaffolds Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Introduction: The Indazole Challenge

Welcome to the Indazole Technical Support Hub. If you are working with indazole-based kinase inhibitors or fragment libraries, you have likely encountered "phantom" peaks, disappearing protons, or irreproducible retention times.

The Root Cause: Indazoles exhibit annular tautomerism.[1] The hydrogen atom on the nitrogen can rapidly migrate between position N1 and N2.

  • 1H-Indazole (Benzenoid): Generally the thermodynamic dominant form (approx. 15–20 kJ/mol more stable in gas phase).

  • 2H-Indazole (Quinonoid): Less stable but can be trapped by specific solvents, binding pockets, or substitution patterns.

This dynamic equilibrium (


) is sensitive to Solvent , Temperature , and pH , leading to analytical artifacts when the rate of exchange (

) approaches the timescale of your analytical method (NMR or HPLC).

Module 1: NMR Troubleshooting Guide

Symptom: Broadened signals, "missing" NH protons, or fractional integration values in


H NMR.
Diagnostic Workflow

The appearance of your spectrum depends on the exchange rate (


) relative to the frequency difference (

) between the two tautomers.
  • Fast Exchange (

    
    ):  You see a single, sharp "average" set of peaks.
    
  • Slow Exchange (

    
    ):  You see two distinct sets of peaks (1H and 2H forms).
    
  • Intermediate Exchange (

    
    ): The Danger Zone.  Peaks broaden, coalesce into the baseline, or vanish.
    
Q&A: Common NMR Issues

Q: Why can't I see the NH proton in CDCl


? 
A:  In non-polar solvents like Chloroform-d, the indazole NH is often involved in intermolecular hydrogen bonding (dimerization), which accelerates proton exchange. This pushes the system into the "intermediate exchange" regime, causing the NH signal to broaden into the baseline.
  • Fix: Switch to DMSO-d

    
     . DMSO is a strong hydrogen bond acceptor; it disrupts dimers and "anchors" the proton, slowing the exchange and sharpening the signal.
    

Q: My aromatic peaks are broad even in DMSO. Now what? A: You are likely observing intermediate exchange due to a substituent effect (e.g., electron-withdrawing groups at C3).

  • Fix: Perform a Variable Temperature (VT) Experiment .

    • Cooling (to -40°C): Slows exchange -> Resolves distinct 1H and 2H species.

    • Heating (to +80°C): Accelerates exchange -> Coalesces into a sharp average peak.

Standard Operating Procedure: VT-NMR for Tautomers
  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d

    
    . Ensure the tube is sealed to prevent moisture absorption (water catalyzes proton exchange).
    
  • Baseline Scan: Acquire a standard spectrum at 298 K (25°C).

  • Step-Down Protocol:

    • Decrease temperature in 10 K increments (288 K, 278 K, etc.).

    • Allow 5 minutes for thermal equilibration before shimming.

    • Stop when peaks resolve into sharp doublets (Slow Exchange Limit).

  • Step-Up Protocol (Alternative):

    • If cooling is unavailable, heat to 340 K (67°C).

    • Warning: Ensure your compound is thermally stable.

Module 2: HPLC & LC-MS Separation

Symptom: Split peaks, "shoulders," or retention time shifts between runs.

The Mechanism of Peak Splitting

In chromatography, if the tautomer interconversion time is similar to the time the analyte spends interacting with the stationary phase, the peak will distort.

HPLC_Tautomerism cluster_0 Outcomes Eq Tautomeric Equilibrium (1H <-> 2H) Col Column Interaction Eq->Col Analyte Injection Rate Interconversion Rate vs. Separation Speed Col->Rate On-column Separation Result Chromatogram Result Rate->Result Determination Split Split Peak / Plateau (Rate ≈ Retention Time) Rate->Split Slow Interconversion Single Single Sharp Peak (Rate >> Retention Time) Rate->Single Fast Interconversion

Caption: Chromatographic peak shape is determined by the ratio of the tautomeric interconversion rate to the column retention time.

Troubleshooting Table: LC Optimization
ParameterAdjustmentWhy it works
Temperature Increase to 40–60°C Increases the rate of tautomer exchange (

), forcing the population to average out into a single, sharp peak.
pH (Mobile Phase) Adjust to pH 3.0 or pH 9.0 Tautomerism is proton-dependent. Working away from the pKa (neutral species) often suppresses the exchange or protonates the molecule, locking it into a cationic form.
Solvent Avoid pure ACN/Water Protic solvents (Methanol) facilitate proton transfer, potentially merging peaks. Aprotic solvents may slow exchange, splitting peaks.

Q: I see two peaks in my LC-MS, but they have the same Mass (m/z). Is it a tautomer or an impurity? A:

  • Check the UV spectrum: Tautomers often have slightly different UV

    
     (e.g., 1H might be 295 nm, 2H might be 305 nm).
    
  • Run at 60°C: If the two peaks merge into one, it is a tautomer. If they remain distinct, you likely have a regioisomer impurity (e.g., N1-methyl vs N2-methyl) which cannot interconvert.

Module 3: Structural Validation (Regioisomer "Locking")

Symptom: "I need to prove which isomer I have synthesized."

Because the proton moves, you cannot easily claim you have "1H-indazole" in a flask—it will equilibrate. To prove structure, you must "lock" the tautomer by alkylation (replacing H with C).

The N1 vs. N2 Dilemma

Alkylation of indazoles yields a mixture of N1-alkyl (thermodynamic) and N2-alkyl (kinetic) products.

Differentiation Protocol (HMBC NMR): To distinguish N1-alkyl from N2-alkyl, use 2D Heteronuclear Multiple Bond Correlation (HMBC).

  • N1-Alkylated Indazole:

    • The N-CH

      
       protons will show a correlation to C7a  (the bridgehead carbon).
      
    • Reason: N1 is 3 bonds away from C7a.

  • N2-Alkylated Indazole:

    • The N-CH

      
       protons will NOT  correlate to C7a (too far: 4 bonds).
      
    • They may correlate to C3 (3 bonds).

HMBC_Logic Start Unknown Alkyl-Indazole Exp Run 1H-13C HMBC Start->Exp Decision Check Cross-Peak: N-CH2 protons to Bridgehead C7a Exp->Decision Res1 Cross-Peak Visible (3J) Decision->Res1 Yes Res2 No Cross-Peak Decision->Res2 No Concl1 Conclusion: N1-Isomer (Thermodynamic) Res1->Concl1 Concl2 Conclusion: N2-Isomer (Kinetic) Res2->Concl2

Caption: Logic flow for distinguishing N1 vs N2 regioisomers using HMBC NMR correlations.

References

  • Claramunt, R. M., et al. (2006). "The tautomerism of 1H-indazole and its derivatives." Arkivoc, (v), 5-11.

  • Alkorta, I., & Elguero, J. (2004). "Theoretical studies on the tautomerism of indazoles." Journal of Physical Chemistry A, 108(45), 10061-10068.

  • BenchChem Technical Guides. (2025). "Troubleshooting regioselectivity in indazole synthesis."

  • Sigma-Aldrich (Merck). "HPLC Troubleshooting Guide: Peak Splitting and Shape."

  • Reich, H. J. (2024). "Dynamic NMR Effects." University of Wisconsin-Madison Chemistry Library.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of 6-(Difluoromethoxy)-1H-indazole: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Difluoromethoxy)-1H-indazole (MW: 184.14 Da) is a critical pharmacophore in medicinal chemistry, serving as a lipophilic bioisostere for methoxy-substituted indazoles in kinase inhibitor development (e.g., VEGFR, FGFR inhibitors). Its physicochemical duality—possessing both the polar indazole core and the lipophilic difluoromethoxy tail—presents unique challenges in mass spectrometry.

This guide provides a technical analysis of its fragmentation behaviors, comparing ionization modes (ESI vs. APCI vs. EI) to optimize detection sensitivity. We identify the Neutral Loss of HF (20 Da) as the primary diagnostic transition for quantitative Multiple Reaction Monitoring (MRM) workflows.

Part 1: Structural Context & Ionization Physics

Understanding the molecule's charge distribution is prerequisite to predicting fragmentation.

FeatureChemical PropertyMass Spec Implication
Core Scaffold 1H-Indazole (Fused Benzene + Pyrazole)Protonation Site: N2 nitrogen is the most basic site (

), favoring [M+H]+ formation in ESI(+).
Substituent 6-Difluoromethoxy (-OCHF

)
Lability: The C-F bonds are strong, but the proximity to the oxygen allows for hydrogen rearrangement and loss of HF under collision energy.
Lipophilicity LogP

2.5
Ionization: Sufficiently polar for ESI, but lipophilic enough for APCI if matrix suppression is high in ESI.

Part 2: Comparative Ionization Analysis

For drug development assays (PK/PD), selecting the correct ionization source is critical. The following comparison evaluates the three primary techniques for this specific analyte.

Electrospray Ionization (ESI)
  • Status: Preferred for Quantification.

  • Mechanism: Soft ionization yielding predominantly protonated molecular ions

    
    .
    
  • Performance: High sensitivity for the basic indazole nitrogen.

  • Limitation: Susceptible to matrix effects (ion suppression) in plasma samples.

Atmospheric Pressure Chemical Ionization (APCI)
  • Status: Alternative for Complex Matrices.

  • Mechanism: Gas-phase proton transfer.

  • Performance: Excellent for 6-(Difluoromethoxy)-1H-indazole due to its moderate lipophilicity.

  • Advantage: significantly lower background noise and matrix suppression compared to ESI when analyzing blood/urine extracts.

Electron Ionization (EI)
  • Status: Qualitative / Library Matching.

  • Mechanism: Hard ionization (70 eV).

  • Performance: Generates extensive fragmentation (

    
     radical cations).
    
  • Utility: Useful only for GC-MS purity checks during synthesis, not for biological assays.

Part 3: Mechanistic Fragmentation Pathways (MS/MS)

In ESI(+) MS/MS, the fragmentation is driven by Collision-Induced Dissociation (CID) .[1][2] The fragmentation tree below details the specific bond cleavages used for structural confirmation.

Primary Pathway: The Diagnostic "Fluorine Hop"

The most abundant and stable transition involves the loss of Hydrogen Fluoride (HF).

  • Precursor:

    
     185 
    
    
    
  • Mechanism: A proton transfer from the difluoromethyl group facilitates the ejection of neutral HF.

  • Product:

    
     165 (Difluoro-to-Monofluoro vinyl ether transition).
    
Secondary Pathway: Indazole Ring Cleavage

At higher collision energies (>35 eV), the indazole core degrades.

  • Loss of HCN: Common in nitrogen heterocycles.

  • Product:

    
     138 (from the 
    
    
    
    165 fragment).
Visualization: Fragmentation Logic

Fragmentation Precursor Precursor Ion [M+H]+ : m/z 185 Frag1 Primary Fragment [M+H - HF]+ m/z 165 Precursor->Frag1 Neutral Loss: HF (20 Da) Low CE (15-20 eV) Frag2 Secondary Fragment [Indazole Ring Open] m/z 138 Frag1->Frag2 Loss of HCN (27 Da) High CE (>35 eV) Frag3 Radical Cation (EI Only) [M]+. m/z 184 Frag3->Frag1 EI Fragmentation

Figure 1: Predictive fragmentation tree for 6-(Difluoromethoxy)-1H-indazole highlighting the primary MRM transition (Blue Arrow).

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed for Triple Quadrupole (QqQ) instruments (e.g., Agilent 6400 series, Sciex QTRAP) for quantitative analysis.

Workflow Diagram

Workflow Sample Sample Prep (Protein Precip.) LC LC Separation (C18 Column) Sample->LC Source Ionization (ESI Positive) LC->Source Q1 Q1 Filter Select m/z 185.1 Source->Q1 Q2 Collision Cell (N2 Gas, 20eV) Q1->Q2 Q3 Q3 Filter Select m/z 165.1 Q2->Q3 Detect Detector (MRM Peak) Q3->Detect

Figure 2: Optimized MRM workflow for quantitative bioanalysis.

Step-by-Step Methodology

1. Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent ZORBAX), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Rationale: The lipophilic -OCHF2 group requires high organic content for elution.

2. Mass Spectrometer Settings (ESI+)

  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 350°C.

  • Nebulizer Pressure: 35 psi.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

3. MRM Transition Table | Transition Type | Precursor (


) | Product (

) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 185.1 | 165.1 | 18 - 22 | Primary Quantification | | Qualifier | 185.1 | 138.0 | 35 - 40 | Structural Confirmation |

Part 5: Data Interpretation & Analog Differentiation

In drug discovery, you must often distinguish the target from regioisomers (e.g., 5-(Difluoromethoxy)-1H-indazole) or non-fluorinated analogs.

Differentiation Table
AnalytePrecursor (

)
Key Fragment (

)
Differentiating Factor
6-(Difluoromethoxy)-1H-indazole 185 165 (-HF) Retention Time: Elutes later than non-fluorinated analogs due to fluorine lipophilicity.
6-Methoxy-1H-indazole 149134 (-CH

)
Mass shift of -36 Da; Loss of methyl radical vs. HF neutral loss.
5-(Difluoromethoxy) isomer 185165 (-HF)Identical MS/MS. Must be separated chromatographically. The 6-isomer generally elutes after the 5-isomer on C18 columns due to steric shielding of the polar N-H.
Troubleshooting "Ghost" Peaks
  • Issue: Signal at

    
     185 appearing in blank samples.
    
  • Cause: In-source fragmentation of larger metabolites (e.g., Glucuronides) that revert to the parent drug in the hot ESI source.

  • Solution: Monitor the glucuronide mass (

    
     185 + 176 = 361) to confirm if carryover or in-source fragmentation is occurring.
    

References

  • Chem-Impex. 6-Fluoro (1H)indazole Applications in Pharmaceutical Development. Available at: [Link]

  • MDPI. Comparison of EI, APCI, and ESI for Nitrosamines and Synthetic Resins (Methodological Basis). Available at: [Link]

  • NIH / PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Biotage. When should I choose APCI or ESI for my flash column chromatography? (Ionization Source Selection). Available at: [Link]

Sources

A Head-to-Head Comparison: Unveiling the Biological Impact of 6-Difluoromethoxy vs. 6-Methoxy Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the indazole nucleus stands as a privileged scaffold, a versatile framework for the construction of potent and selective therapeutic agents. [1][2] Its inherent drug-like properties and the capacity for diverse functionalization have cemented its role in a multitude of approved drugs and clinical candidates.[3][4] A critical aspect of optimizing indazole-based compounds lies in the strategic selection of substituents, particularly at the 6-position, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, comparative analysis of two key substituents at this position: the well-established methoxy group (-OCH3) and its increasingly popular bioisostere, the difluoromethoxy group (-OCF2H).

Through a detailed examination of their physicochemical properties, a discussion of their impact on biological activity, and the provision of robust experimental protocols, this guide will equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own discovery programs.

The Strategic Swap: Physicochemical Underpinnings of the Methoxy to Difluoromethoxy Bioisosteric Replacement

The principle of bioisosterism, the exchange of a functional group with another that retains similar steric and electronic characteristics, is a cornerstone of modern drug design.[5][6] The replacement of a methoxy group with a difluoromethoxy group is a classic example of this strategy, aimed at fine-tuning a drug candidate's properties to enhance its therapeutic potential.[7]

The introduction of the two fluorine atoms in the difluoromethoxy group imparts a unique set of physicochemical properties compared to the parent methoxy group. These differences, summarized in the table below, have significant implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Property6-Methoxy-1H-indazole6-Difluoromethoxy-1H-indazole (Predicted)Impact of Difluoromethoxy Substitution
Molecular Weight 148.16 g/mol [8]184.14 g/mol Increased molecular weight
cLogP 2.2[8]~2.5 - 2.8Increased lipophilicity
pKa (indazole NH) ~13.86 (for 1H-indazole)[3]Expected to be slightly lowerIncreased acidity of the indazole NH
Hydrogen Bond Donor Indazole NHIndazole NH and -OCF2H Additional weak hydrogen bond donor capability
Metabolic Stability Prone to O-demethylationResistant to O-demethylationSignificantly enhanced metabolic stability

The increased lipophilicity of the difluoromethoxy group can enhance membrane permeability, potentially leading to improved oral absorption and cell penetration. However, this needs to be carefully balanced to avoid excessive lipophilicity, which can lead to off-target effects and poor solubility. The electron-withdrawing nature of the fluorine atoms also makes the indazole N-H proton more acidic, which can influence its interactions with target proteins and its overall ionization state at physiological pH.

Perhaps the most significant advantage of the difluoromethoxy group is its enhanced metabolic stability. The methoxy group is a well-known site of oxidative metabolism, specifically O-demethylation by cytochrome P450 enzymes. The strong carbon-fluorine bonds in the difluoromethoxy group make it much more resistant to this metabolic pathway, which can lead to a longer in vivo half-life, reduced clearance, and a lower required therapeutic dose. Furthermore, the hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, a feature absent in the methoxy group, potentially enabling new or enhanced interactions with the target protein.

Caption: Bioisosteric replacement of 6-methoxy with 6-difluoromethoxy on the indazole scaffold to modulate molecular properties.

A Comparative Look at Biological Activity: The Quest for Enhanced Performance

While direct, head-to-head comparative studies of 6-methoxy- and 6-difluoromethoxy-substituted indazoles are not abundant in the public domain, the strategic inclusion of both moieties in patent literature, such as in the development of TRK inhibitors, underscores the relevance of this comparison in contemporary drug discovery.[9] The choice between these two groups is often driven by the specific therapeutic target and the desired improvements in the drug candidate's profile.

The following table summarizes the biological activities of various 6-substituted indazole derivatives from the literature to provide context on the impact of substitutions at this position. It is important to note that a direct comparison between a 6-methoxy and a 6-difluoromethoxy analog within the same chemical series is not available in the cited sources.

Compound SeriesTarget6-SubstituentBiological Activity (IC50/EC50)Reference
Indazole Analogues of CurcuminAnticancer (WiDr cells)6,7-dimethoxy (on a tetrahydro-indazole core)27.20 µM[10]
Pyrazolopyrimidine DerivativesMALT1 Inhibitors6-(difluoromethoxy) (on a pyridin-3-yl urea)Not specified in abstract[11]
TRK InhibitorsTRK KinasesMention of both 6-methoxy and 6-difluoromethoxy derivativesNot specified for individual compounds[9]

The lack of direct comparative data in the public literature highlights a potential knowledge gap and an opportunity for further research. However, based on the principles of medicinal chemistry, we can anticipate the likely consequences of this bioisosteric swap. The enhanced metabolic stability of the 6-difluoromethoxy group would be expected to translate into improved pharmacokinetic profiles in vivo. The altered electronic and hydrogen bonding properties could lead to differences in target engagement, potentially affecting both potency and selectivity. For instance, the ability of the -OCF2H group to act as a hydrogen bond donor could be exploited to form an additional interaction with the target protein, thereby increasing binding affinity.

Experimental Protocols for Comparative Evaluation

To enable a rigorous comparison of 6-difluoromethoxy and 6-methoxy indazoles, a suite of standardized in vitro assays is essential. The following protocols provide a framework for assessing their key biological and pharmacokinetic properties.

General Synthesis of 6-Substituted Indazoles

The synthesis of 6-methoxy and 6-difluoromethoxy indazoles can be achieved through various established synthetic routes. A common approach involves the cyclization of appropriately substituted ortho-hydrazino carbonyl compounds.

Step 1: Synthesis of the Hydrazone Precursor

  • To a solution of the desired substituted 2-halobenzaldehyde (e.g., 2-fluoro-4-methoxybenzaldehyde or 2-fluoro-4-(difluoromethoxy)benzaldehyde) (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting hydrazone by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the purified hydrazone (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base, for example, potassium carbonate (2.0 eq), and a copper(I) iodide catalyst (0.1 eq).

  • Heat the reaction mixture to 120-140 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 6-substituted indazole.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying the inhibition of kinase activity.

Kinase_Inhibition_Assay cluster_0 Assay Components cluster_1 Detection Reagents Kinase Kinase Enzyme Incubation Incubation Kinase->Incubation Substrate Biotinylated Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound (6-methoxy or 6-difluoromethoxy indazole) Inhibitor->Incubation Eu_Ab Europium-labeled Anti-phospho Antibody Detection Detection Eu_Ab->Detection SA_APC Streptavidin-Allophycocyanin (SA-APC) SA_APC->Detection Incubation->Detection TR_FRET_Signal TR-FRET Signal Measurement Detection->TR_FRET_Signal

Caption: Workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase inhibition assay.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (6-methoxy and 6-difluoromethoxy indazoles) dissolved in DMSO

  • Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume microplates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add the kinase and the biotinylated peptide substrate to all wells except the negative control.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the detection reagents (Europium-labeled antibody and SA-APC).

  • Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the ratio of the acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (6-methoxy and 6-difluoromethoxy indazoles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for the desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[12]

Microsomal Stability Assay

This assay measures the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Materials:

  • Liver microsomes (e.g., human, rat, or mouse)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds

  • Control compounds with known metabolic stability (high and low clearance)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a solution of the test compound in phosphate buffer.

  • In a microcentrifuge tube, combine the liver microsomes and the test compound solution. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).

  • From the elimination rate constant, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).

Conclusion

The choice between a 6-methoxy and a 6-difluoromethoxy substituent on an indazole scaffold is a nuanced decision that requires a deep understanding of the specific goals of a drug discovery program. While the methoxy group is a well-understood and synthetically accessible moiety, the difluoromethoxy group offers compelling advantages in terms of enhanced metabolic stability and unique hydrogen bonding capabilities. Although direct comparative biological data is not always readily available in the public domain, the principles of medicinal chemistry and the increasing appearance of the difluoromethoxy group in patented chemical matter suggest that it is a valuable tool for overcoming the metabolic liabilities often associated with the methoxy group. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate the impact of this bioisosteric replacement and make data-driven decisions to advance the development of novel and effective indazole-based therapeutics.

References

  • Bioisosteric Replacements. Cambridge MedChem Consulting. (2021, January 30). [Link]

  • 6-Methoxy-1H-indazole. PubChem. [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds. (1999).
  • Lessel, U., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles.
  • Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration (amd). (2012).
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024). Journal of the American Chemical Society.
  • TRK inhibitors useful as anticancer drugs. (2024).
  • Indazole bioisostere replacement of catechol in therapeutically active compounds. (2002).
  • Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Pyrazolopyrimidine compounds and methods of use thereof. (2021).
  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Analysis of Physicochemical Properties for Drugs of Natural Origin. (2015).
  • Fused tricyclic benzimidazoles derivatives as modulators of tnf activity. (2015).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.
  • Nagaraju, K., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors. (2017).
  • Comparison of Diffusion and Permeability of Selected Drugs: Effect of Physicochemical Properties and Permeation Enhancers. (2007). Indian Journal of Pharmaceutical Sciences.
  • Khan, I., et al. (2024).
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry.
  • Indazole – Knowledge and References. (2022). Taylor & Francis.

Sources

A Comparative Guide to the Structural Elucidation of 6-(Difluoromethoxy)-1H-indazole: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of the discovery pipeline. The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethoxy group in 6-(Difluoromethoxy)-1H-indazole, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. Therefore, precise structural characterization is not merely a confirmatory step but a critical component of understanding structure-activity relationships (SAR).

This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structural determination—with complementary spectroscopic and computational techniques for the analysis of 6-(Difluoromethoxy)-1H-indazole. We will explore the causality behind experimental choices, present detailed protocols, and offer a logical framework for integrating these methods for a holistic structural understanding.

Part 1: The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional arrangement of atoms in a molecule.[4] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can calculate electron density maps and thereby determine precise bond lengths, bond angles, and crucial intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the crystal packing.[5] This atomic-level resolution is unparalleled and provides the ultimate validation of a molecular structure.

Experimental Protocol: From Powder to Structure

The protocol below outlines a self-validating system for the structural determination of 6-(Difluoromethoxy)-1H-indazole. The causality for each step is explained to provide insight into the experimental design.

Step 1: Crystal Growth (The Critical Prerequisite)

  • Objective: To obtain single crystals of sufficient size and quality for diffraction. This is often the most challenging step.

  • Rationale: The choice of solvent is critical. A solvent system in which the compound has moderate solubility is ideal. Slow evaporation or solvent/anti-solvent diffusion allows molecules to organize into a well-ordered lattice.

  • Methodology:

    • Dissolve 5-10 mg of purified 6-(Difluoromethoxy)-1H-indazole in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or acetone) in a small, clean vial.

    • Use the slow evaporation method: cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Alternatively, use the vapor diffusion method: place the vial containing the compound solution into a larger, sealed jar containing an "anti-solvent" in which the compound is poorly soluble (e.g., heptane or hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the compound's solubility, promoting crystallization.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

  • Rationale: The crystal is flash-cooled in a stream of liquid nitrogen (typically ~100 K). This cryo-protection minimizes radiation damage from the high-intensity X-ray beam, allowing for a complete and high-resolution dataset to be collected.

  • Methodology:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.

    • Using a cryo-loop, carefully scoop the crystal along with a drop of cryo-protectant (e.g., paratone-N oil).

    • Mount the loop onto the goniometer head of the diffractometer and immediately place it within the cold nitrogen stream.[6]

    • Perform an initial screening to assess crystal quality and determine the unit cell parameters.

    • Proceed with a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensities of thousands of unique reflections.

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data and build a final, validated molecular model.

  • Rationale: "Direct methods" are typically used for small molecules to solve the phase problem and generate an initial electron density map.[7] This map is then used to build an atomic model, which is refined against the experimental data to improve its accuracy. The refinement quality is judged by metrics like the R-factor.

  • Methodology:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Solve the structure using software like SHELXT or Olex2. This will provide an initial atomic model.

    • Refine the model using software like SHELXL. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model, typically placed in calculated positions.

    • Validate the final structure using tools like checkCIF, ensuring it is chemically sensible and accurately represents the data.

Visualization: SC-XRD Experimental Workflow

cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Purified Compound (6-(Difluoromethoxy)-1H-indazole) Crystal_Growth Crystal Growth (Slow Evaporation / Vapor Diffusion) Purification->Crystal_Growth Dissolve in solvent Mounting Select & Mount Crystal (Cryo-protection) Crystal_Growth->Mounting Identify suitable crystal Diffractometer X-ray Diffractometer (Data Collection at ~100 K) Mounting->Diffractometer Data_Processing Data Processing (Integration & Scaling) Diffractometer->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Model Refinement (Least-Squares Fitting) Structure_Solution->Refinement Validation Validation & Reporting (checkCIF, R-factor) Refinement->Validation Final_Structure Final 3D Structure (CIF File) Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Data Presentation: Representative Crystallographic Data

While a public crystal structure for 6-(Difluoromethoxy)-1H-indazole is not available, the following table presents typical data one would expect for a well-resolved structure of a similar small organic molecule.

ParameterRepresentative ValueSignificance
Chemical FormulaC₈H₆F₂N₂OConfirms elemental composition.
Formula Weight184.15 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/c or P2₁2₁2₁Defines the symmetry operations within the unit cell.
a, b, c (Å)a=5-10, b=8-15, c=10-20Dimensions of the unit cell.
α, β, γ (°)α=90, β=90-110, γ=90Angles of the unit cell.
Volume (ų)800 - 1500Volume of the unit cell.
Z4Number of molecules per unit cell.
Temperature100(2) KData collection temperature.
RadiationMoKα (λ = 0.71073 Å)Wavelength of X-rays used.
R₁ [I > 2σ(I)]< 0.05A key indicator of the agreement between the model and the experimental data.
wR₂ (all data)< 0.15A weighted residual factor for all data, also indicating model quality.
Goodness-of-Fit (S)~1.0Should be close to 1 for a good refinement.

Part 2: Comparative Analysis with Alternative Techniques

While SC-XRD is definitive for the solid state, it requires high-quality crystals and provides a static picture of the molecule. Alternative techniques are essential when crystals are unobtainable or when solution-state behavior is of interest.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[8][9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms (specifically ¹H, ¹³C, and in this case, ¹⁹F).[10] For 6-(Difluoromethoxy)-1H-indazole, NMR confirms the carbon-hydrogen framework and the substitution pattern on the indazole ring.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial for solubility and to avoid overlapping signals.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

  • 2D NMR: If the structure is ambiguous, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish through-bond correlations between protons and carbons, confirming atomic connectivity.

  • Data Processing: Process the raw data (Fourier transform, phasing, baseline correction) and reference the spectra to an internal standard (e.g., TMS).

Based on known data for similar indazole derivatives, the following spectral data would be anticipated.[12][13]

¹H NMR (Predicted in DMSO-d₆) ¹³C NMR (Predicted in DMSO-d₆)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
~13.5 (s, 1H, N-H)~140.0 (C7a)
~8.1 (s, 1H, H3)~135.0 (C3)
~7.8 (d, 1H, H4)~122.0 (C5)
~7.5 (t, 1H, -OCHF₂, JHF ≈ 74 Hz)~120.0 (C4)
~7.3 (s, 1H, H7)~116.0 (t, -OCHF₂, JCF ≈ 260 Hz)
~7.0 (d, 1H, H5)~115.0 (C6)
~110.0 (C3a)
~100.0 (C7)
Computational Modeling (Density Functional Theory - DFT)

Computational methods like DFT can predict molecular geometries, energies, and spectroscopic properties.[14] While not a substitute for experimental data, DFT provides invaluable insight. It can predict the lowest energy conformation of the molecule, which can then be compared to the experimental solid-state structure from XRD or used to rationalize solution-state NMR data.

  • Model Building: Construct the 3D model of 6-(Difluoromethoxy)-1H-indazole using molecular modeling software.

  • Calculation Setup: Submit the structure for geometry optimization using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311G(d,p)).

  • Analysis: Analyze the resulting low-energy conformation to obtain theoretical bond lengths, angles, and dihedral angles. These can be directly compared with XRD results.

Part 3: A Holistic Framework for Structural Elucidation

The most robust structural confirmation comes from integrating data from multiple techniques. X-ray crystallography provides the definitive solid-state structure, NMR confirms the structure and provides insight into its solution-state behavior, and computational modeling helps to rationalize the experimental findings.

Visualization: Integrated Structural Analysis Workflow

cluster_exp Experimental Analysis cluster_comp Computational Analysis Compound Synthesized Compound 6-(Difluoromethoxy)-1H-indazole XRD SC-XRD Analysis (Requires Crystals) Compound->XRD NMR NMR Spectroscopy (Requires Soluble Sample) Compound->NMR DFT DFT Modeling Compound->DFT XRD_Data Absolute 3D Structure (Solid State) Bond Lengths/Angles Intermolecular Interactions XRD->XRD_Data NMR_Data Connectivity Substitution Pattern Solution Conformation NMR->NMR_Data DFT_Data Lowest Energy Conformation Predicted Bond Parameters Electronic Properties DFT->DFT_Data Conclusion Comprehensive Structural Elucidation & SAR Insights XRD_Data->Conclusion NMR_Data->Conclusion DFT_Data->Conclusion Corroboration

Caption: A complementary workflow for structural elucidation.

Technique Comparison Summary
FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Nuclear Magnetic Resonance (NMR)Computational Modeling (DFT)
Sample Phase Solid (single crystal)[4]Liquid (solution)[4]In-silico (no sample)
Information Yield Absolute 3D structure, bond lengths/angles[4]Atomic connectivity, stereochemistry[11]Lowest-energy geometry, electronic properties[14]
Resolution Atomic (<1 Å)[4]AtomicTheoretical
Key Limitation Requires high-quality single crystalsRequires soluble sample, less sensitiveIs a model, not a direct measurement

Conclusion

The structural analysis of 6-(Difluoromethoxy)-1H-indazole, a molecule of significant interest in drug discovery, requires a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the unambiguous, high-resolution three-dimensional structure in the solid state, it is not always feasible and provides a static snapshot. NMR spectroscopy serves as an indispensable partner, confirming the molecular connectivity and providing crucial insights into the molecule's behavior in solution.[8][11] Furthermore, computational modeling offers a theoretical framework to predict structure and rationalize experimental results. By judiciously combining these powerful techniques, researchers can achieve a comprehensive and robust structural characterization, paving the way for informed drug design and development.

References

  • Biosciences Biotechnology Research Asia. (2022, July 23). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. [Link]

  • RSC Advances. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • ResearchGate. (2025, August 7). (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. [Link]

  • PMC. (2023, November 1). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. [Link]

  • Taylor & Francis Online. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • NanoImaging Services. (2023, May 30). Unraveling the Mysteries of the Molecular World: Structural Biology Techniques. [Link]

  • ResearchGate. (2016, April 7). (PDF) 13 C NMR of indazoles. [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Wiley Online Library. (2009, November 10). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. [Link]

  • RSC Publishing. Supramolecular organization of perfluorinated 1H-indazoles in the solid state using X-ray crystallography, SSNMR and sensitive (VCD) and non sensitive (MIR, FIR and Raman) to chirality vibrational spectroscopies. [Link]

  • PMC. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Bar-Ilan University Research Authority. (2010, February 13). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. [Link]

  • Groupe 6NAPSE. XRD analysis | X ray diffraction and crystallography Laboratory. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2022, December 16). N-Difluoromethylindazoles. [Link]

  • ResearchGate. (2025, August 6). (PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. [Link]

  • University of Reading. Single-crystal X-ray diffraction. [Link]

  • Chemical Communications (RSC Publishing). (2014). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. [Link]

  • ResearchGate. Synthesis of 1H-indazole derivatives | Download Scientific Diagram. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • TU Graz. Practical Aspects of Single Crystal X-ray Crystallography. [Link]

  • ResearchGate. Structure and synthesis of indazole | Download Scientific Diagram. [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy Fingerprints of the Difluoromethoxy Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Difluoromethoxy Group

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for fine-tuning molecular properties. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable motif. Unlike its trifluoromethoxy (-OCF₃) counterpart, the -OCF₂H group possesses a hydrogen atom that can act as a hydrogen bond donor, enriching molecular interactions within biological targets.[1] Furthermore, it exhibits dynamic lipophilicity, allowing it to adapt to its surrounding chemical environment.[1] This combination of properties makes the -OCF₂H group a powerful tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Given its importance, the unambiguous identification and characterization of the difluoromethoxy group are critical. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of this functional group. Each covalent bond within a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at that specific frequency.[2][3] This absorption pattern creates a unique spectral "fingerprint." This guide provides an in-depth analysis of the IR fingerprint of the difluoromethoxy group, offers a comparative analysis with related functional groups, and details a robust experimental protocol for acquiring high-quality data.

Deciphering the Fingerprint: Characteristic IR Absorptions of the -OCF₂H Group

The vibrational modes of the difluoromethoxy group give rise to several strong and characteristic absorption bands in the mid-infrared region. The high polarity of the C-F bonds, in particular, leads to absorptions of very strong intensity, making them readily identifiable.[4] The key vibrations include the C-H stretch, C-F stretches, the C-O stretch, and various bending modes.

The primary diagnostic bands are summarized below. It is important to note that the exact positions of these peaks can be influenced by the electronic environment of the molecule, such as conjugation or the presence of other nearby electron-withdrawing or donating groups.[5][6]

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Intensity Notes
C-H Stretch 3080 - 3000Medium to WeakThis peak is at a significantly higher frequency than typical alkane C-H stretches (<3000 cm⁻¹) due to the strong inductive electron-withdrawing effect of the two adjacent fluorine atoms, which strengthens and shortens the C-H bond.
Asymmetric C-F₂ Stretch 1350 - 1250Very StrongOften one of the most intense bands in the entire spectrum. Its high intensity is a direct result of the large change in the dipole moment during this vibrational motion.
Symmetric C-F₂ Stretch 1175 - 1070Very StrongThis band is also exceptionally intense and, together with the asymmetric stretch, forms a powerful diagnostic pair for the -CF₂- moiety.
C-O Stretch 1200 - 1050StrongThe frequency is generally higher than that of simple alkyl ethers due to the influence of the electronegative fluorine atoms. This band is often coupled with C-F stretching vibrations, which can complicate its precise assignment without computational support.
C-H Bending / Deformation 1250 - 1100MediumThese bending (scissoring, wagging) modes often appear in the same region as the strong C-F and C-O stretches and may be observed as shoulder peaks or be obscured.

Visualizing the Key Vibrational Modes

The primary stretching vibrations of the difluoromethoxy group can be visualized to better understand the atomic motions that correspond to the major IR absorption bands.

Sources

Assaying membrane permeability of 6-(Difluoromethoxy)-1H-indazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparative Guide for Medicinal Chemists

Executive Summary

The 6-(difluoromethoxy)-1H-indazole scaffold represents a privileged structure in modern kinase inhibitor design (e.g., targeting VEGFR, PDGFR). The difluoromethoxy (


)  group acts as a lipophilic bioisostere of a methoxy group but introduces unique physicochemical challenges: it functions as a weak hydrogen bond donor and significantly increases lipophilicity (

), leading to solubility limitations and high non-specific binding.

This guide provides a comparative technical analysis of assaying membrane permeability for this specific class of compounds. Unlike generic small molecules, these analogs require tailored protocols to account for P-glycoprotein (P-gp) efflux liability and dynamic lipophilicity .

Part 1: The Physicochemical Context[1][2]

Before selecting an assay, one must understand why this scaffold behaves differently than its non-fluorinated counterparts.

Feature6-Methoxy Analog (

)
6-Difluoromethoxy Analog (

)
Impact on Assay
H-Bonding Acceptor onlyDonor & Acceptor

can interact with lipid headgroups, altering passive diffusion rates.
Lipophilicity ModerateHigh (

)
Increased risk of retention in the lipid bilayer (membrane trapping).
Metabolic Stability Low (O-demethylation)High Excellent for in vivo stability, but requires rigorous in vitro permeability data to predict oral bioavailability.
Efflux Liability VariableHigh Risk Indazoles are frequent P-gp substrates; the fluorinated group often enhances transporter affinity.

Part 2: Comparative Methodology

We evaluate three primary methodologies. For this specific scaffold, MDCK-MDR1 is the recommended definitive assay, while PAMPA serves as the initial high-throughput screen.

PAMPA (Parallel Artificial Membrane Permeability Assay)[3][4][5][6]
  • Role: High-throughput ranking of passive diffusion.

  • Pros: Cost-effective, pH-versatile, no cell culture maintenance.

  • Cons: Critical Failure Point for Indazoles. PAMPA lacks active transporters. Since 6-(difluoromethoxy)-1H-indazoles are often P-gp substrates, PAMPA may yield "High Permeability" results that fail in vivo due to efflux.

  • Verdict: Use only for early SAR ranking to filter out compounds with poor passive physics.

Caco-2 (Human Colon Carcinoma)[7]
  • Role: The regulatory gold standard for predicting human intestinal absorption.

  • Pros: Expresses full suite of enterocyte transporters (P-gp, BCRP, MRP2).

  • Cons: 21-day differentiation period. High variability between passages.

  • Verdict: Too slow for iterative lead optimization of this scaffold. Reserve for final candidate selection (IND-enabling).

MDCK-MDR1 (Transfected Madin-Darby Canine Kidney)
  • Role: The "Speed/Mechanistic" Hybrid.

  • Pros: 3-5 day culture time. Overexpresses MDR1 (P-gp).[1] Tight junctions form quickly (TEER > 1000

    
    ).
    
  • Cons: Canine origin (species difference in lipid composition), though MDR1 is human.

  • Verdict: The Superior Choice. It specifically flags the P-gp efflux liability common to fluorinated indazoles while providing rapid turnaround.

Part 3: Strategic Workflow Visualization

The following decision tree illustrates the optimal screening cascade for 6-(difluoromethoxy)-1H-indazole analogs.

PermeabilityWorkflow Start New Analog Synthesis (6-OCF2H-Indazole) Solubility Kinetic Solubility Check (PBS pH 7.4) Start->Solubility PAMPA Tier 1: PAMPA (Passive Diffusion Screen) Solubility->PAMPA Soluble > 10 µM MDCK Tier 2: MDCK-MDR1 (Bidirectional Assay) PAMPA->MDCK High Passive Perm Bad_Phys Redesign: Lipophilicity (Modify R-groups) PAMPA->Bad_Phys Low Passive Perm Decision Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) MDCK->Decision Good Candidate Selection (High Perm, Low Efflux) Decision->Good ER < 2.0 Bad_Efflux Redesign: P-gp Liability (Steric hindrance near N1) Decision->Bad_Efflux ER > 2.0

Caption: Tiered screening cascade prioritizing early identification of passive permeability issues (PAMPA) followed by active efflux profiling (MDCK-MDR1).

Part 4: Detailed Experimental Protocols

Protocol A: The "Specific" MDCK-MDR1 Assay

Optimized for lipophilic indazoles to prevent non-specific binding.

1. Cell Preparation:

  • Seed MDCK-MDR1 cells on Transwell™ inserts (0.4 µm pore size, PET membrane).

  • Culture for 4–5 days.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Threshold:

    
    .
    

2. Buffer System (Critical Step):

  • Standard HBSS often fails for these analogs due to precipitation.

  • Modification: Use HBSS + 10 mM HEPES (pH 7.4) + 0.5% BSA (Bovine Serum Albumin) in the receiver compartment only.

  • Why? The BSA acts as a "sink" to capture the lipophilic indazole as it crosses the membrane, maintaining the concentration gradient and preventing back-diffusion.

3. Dosing:

  • Prepare compound at 5 µM in HBSS (max 0.5% DMSO).

  • Direction A

    
     B (Absorptive):  Add compound to Apical (A); Buffer to Basolateral (B).
    
  • Direction B

    
     A (Secretory):  Add compound to Basolateral (B); Buffer to Apical (A).
    
  • Include Lucifer Yellow (100 µM) in donor well to monitor monolayer integrity.

4. Incubation & Sampling:

  • Incubate at 37°C for 60 minutes (shaking at 60 rpm).

  • Sample from both donor (t=0, t=60) and receiver (t=60) compartments.

  • Analysis: LC-MS/MS (MRM mode). The difluoromethoxy group provides a distinct mass fragment, usually allowing high-sensitivity detection.

Part 5: Data Analysis & Interpretation[8][9]

Apparent Permeability ( )

Calculate utilizing the sink condition equation:


[2]
  • 
    : Rate of permeation (µmol/s).
    
  • 
    : Surface area of filter (
    
    
    
    ).
  • 
    : Initial donor concentration (µM).
    

Benchmarks for Indazoles:

  • High Permeability:

    
    
    
  • Moderate:

    
    
    
  • Low:

    
    
    
The Efflux Ratio (ER)

This is the critical metric for 6-(difluoromethoxy)-1H-indazole analogs.



  • ER < 2.0: Passive diffusion dominates. Good oral bioavailability predicted.

  • ER > 2.0: Active efflux (likely P-gp).

    • Action: Retest with Verapamil (P-gp inhibitor).[3] If ER drops to ~1.0, P-gp substrate status is confirmed.

Part 6: Troubleshooting Specific to this Scaffold

Issue: Low Recovery (< 70%)

  • Cause: The lipophilic

    
     group causes the molecule to stick to the plastic Transwell plate or the PET membrane itself.
    
  • Solution: Pre-coat plates with blocking buffer or switch to glass-coated inserts if available. Add 0.5% BSA to both sides (though this complicates

    
     calculation, it improves mass balance).
    

Issue: Poor Solubility in Assay Buffer

  • Cause: Indazoles are flat, aromatic stacks.

  • Solution: Verify solubility in HBSS before the cell assay. If turbid at 10 µM, drop concentration to 1 µM. Sensitivity of LC-MS/MS for fluorinated compounds is usually high enough to detect this lower limit.

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

  • Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Volpe, D. A. (2008). "Variability in Caco-2 and MDCK cell-based intestinal permeability assays." Journal of Pharmaceutical Sciences. Link

  • Giacomini, K. M., et al. (2010). "Membrane transporters in drug development." Nature Reviews Drug Discovery. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 6-(difluoromethoxy)-1H-indazole. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in established chemical safety principles. Our objective is to empower laboratory personnel with the knowledge to manage this compound's waste stream safely and in compliance with regulatory standards, thereby fostering a culture of safety and environmental responsibility.

The unique structure of 6-(difluoromethoxy)-1H-indazole, featuring a heterocyclic indazole ring and a difluoromethoxy group, necessitates a disposal protocol that addresses the potential hazards associated with halogenated organic compounds and nitrogen-containing heterocycles. This guide will detail the necessary steps for waste characterization, segregation, and selection of the appropriate disposal pathway.

Pre-Disposal Hazard Assessment and Waste Characterization

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 6-(difluoromethoxy)-1H-indazole is not readily found, we can infer its properties from similar halogenated and indazole-containing molecules.

Key Hazard Considerations:

  • Halogenated Organic Compound: The presence of the difluoromethoxy group classifies this compound as halogenated. Such compounds can be persistent in the environment and may form hazardous byproducts upon incomplete combustion.

  • Nitrogen-Containing Heterocycle: The indazole core is a biologically active scaffold, suggesting potential toxicological effects.

  • Reactivity: While generally stable, indazoles can react with strong oxidizing agents.

Waste Stream Identification: Proper disposal begins with accurate waste characterization. The waste containing 6-(difluoromethoxy)-1H-indazole must be classified as follows:

  • Unused or Expired Pure Compound: The original chemical in its container.

  • Grossly Contaminated Materials: Items significantly contaminated, such as a large spill cleanup.

  • Acutely Hazardous Waste: Any material that has come into contact with the compound, including personal protective equipment (PPE), weigh boats, and contaminated glassware.

A decision-making workflow for the disposal of 6-(difluoromethoxy)-1H-indazole is illustrated in the diagram below.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Disposal Pathway start Generation of 6-(Difluoromethoxy)-1H-indazole Waste char Characterize Waste Stream (Pure compound, Contaminated materials, etc.) start->char segregate Segregate as Halogenated Organic Waste char->segregate Based on Hazard Assessment container Select Appropriate, Labeled, and Sealed Hazardous Waste Container segregate->container ehs Consult Institutional EHS for Pickup and Final Disposal container->ehs Store in Designated Satellite Accumulation Area incineration High-Temperature Incineration (Licensed Facility) ehs->incineration

Caption: Disposal workflow for 6-(Difluoromethoxy)-1H-indazole.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of waste containing 6-(difluoromethoxy)-1H-indazole.

Step 1: Waste Segregation

  • Immediately segregate all waste materials contaminated with 6-(difluoromethoxy)-1H-indazole from non-hazardous waste streams.

  • This compound should be classified as a halogenated organic waste . Do not mix with non-halogenated organic waste, as this can complicate the final disposal process and increase costs.

Step 2: Selection of Waste Containers

  • Use only designated hazardous waste containers that are chemically compatible with 6-(difluoromethoxy)-1H-indazole and any solvents used.

  • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

  • Label the container clearly with "Hazardous Waste," the full chemical name "6-(difluoromethoxy)-1H-indazole," and any other components in the waste mixture.

Step 3: Accumulation of Waste

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel generating the waste.

  • The SAA should be located at or near the point of generation.

  • Ensure the area is well-ventilated and away from sources of ignition.

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.

Emergency Procedures and Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling 6-(difluoromethoxy)-1H-indazole or its waste:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

Spill Cleanup Procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.

  • Contain the Spill: Use a commercial spill kit or an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Regulatory Compliance and Best Practices

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance.

Key Best Practices:

  • Minimize Waste: Employ green chemistry principles to minimize the generation of hazardous waste whenever possible.

  • Maintain an Inventory: Keep an accurate inventory of all chemicals, including 6-(difluoromethoxy)-1H-indazole, and their waste products.

  • Regularly Review Procedures: Periodically review and update your laboratory's chemical hygiene plan and disposal procedures.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of 6-(difluoromethoxy)-1H-indazole, protecting both themselves and the environment.

References

  • Hazardous Waste Management: Environmental Protection Agency (EPA). [Link]

  • Chemical Hazards and Toxic Substances: Occupational Safety and Health Administration (OSHA). [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.